1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Descripción
Propiedades
IUPAC Name |
2-methyl-5-propan-2-yl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-4-7(10)9(3)8-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPFSSBBYCLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445933 | |
| Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31272-05-6 | |
| Record name | 2,4-Dihydro-2-methyl-5-(1-methylethyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one physical and chemical properties
Executive Summary
As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently leverage pyrazolone derivatives for their exceptional reactivity and structural versatility. 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 31272-05-6)—also known as 1-methyl-3-isopropyl-2-pyrazolin-5-one—is a highly functionalized five-membered heterocycle. Its unique combination of an N1-methyl group and a C3-isopropyl group dictates its steric profile, tautomeric equilibrium, and downstream reactivity. This whitepaper provides an authoritative, mechanistic guide to its physicochemical properties, self-validating synthesis protocols, and advanced applications in drug discovery and materials science.
Structural Identity and Physicochemical Profile
The core scaffold of this compound is a 4,5-dihydro-1H-pyrazol-5-one ring. The N1 position is capped with a methyl group, which restricts certain tautomeric shifts and prevents N-alkylation side reactions during downstream functionalization. The C3 position features an isopropyl group, providing significant hydrophobic bulk that is critical for binding affinity in pharmaceutical applications.
Quantitative Data: Physicochemical Properties
To facilitate experimental design, the core physical and chemical parameters are summarized below, verified against standard industrial specifications .
| Property | Value / Description |
| Chemical Name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one |
| CAS Registry Number | 31272-05-6 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Melting Point | 111 – 115 °C |
| Storage Conditions | Room Temperature (RT), desiccated |
| InChI Key | XTUVMCCXEFVKEU-UHFFFAOYSA-N |
Tautomeric Dynamics: The Engine of Pyrazolone Reactivity
Understanding the reactivity of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one requires a deep dive into its tautomeric behavior. In solution, pyrazol-5-ones exist in a dynamic equilibrium between three primary forms: the CH-form , the OH-form , and the NH-form .
Because the N1 position is methylated in this specific molecule, the classical NH-form (where the proton resides on N1) is structurally precluded. Instead, the equilibrium is heavily biased toward the CH-form (protonation at C4) in non-polar solvents, and the OH-form (enolization to form an aromatic 1H-pyrazol-5-ol) in polar, protic solvents.
Mechanistic Insight: The acidic nature of the C4 methylene protons in the CH-form is the driving force behind the molecule's utility. Under basic conditions, deprotonation at C4 generates a highly reactive enolate, priming the molecule for electrophilic attack (e.g., Knoevenagel condensations or azo couplings).
Figure 1: Tautomeric equilibrium of 1-methyl-3-isopropyl-pyrazol-5-one derivatives.
Self-Validating Synthesis Protocol
The synthesis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one relies on a modified Knorr pyrazole synthesis. This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure high-fidelity results without requiring immediate, expensive spectroscopic analysis.
Reagents Required
-
Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate): 10.0 mmol (1.0 eq)
-
Methylhydrazine : 10.5 mmol (1.05 eq)
-
Glacial Acetic Acid : 0.5 mL (Catalyst)
-
Absolute Ethanol : 20 mL (Solvent)
Step-by-Step Methodology & Causality
-
Initiation & Nucleophilic Attack: Dissolve 10.0 mmol of ethyl isobutyrylacetate in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Cool the system to 0 °C using an ice bath.
-
Causality: Cooling minimizes the oxidative degradation of methylhydrazine and controls the highly exothermic initial nucleophilic attack, preventing the formation of unwanted bis-hydrazone byproducts.
-
-
Hydrazine Addition: Add 10.5 mmol of methylhydrazine dropwise over 10 minutes with vigorous stirring.
-
Causality: The more nucleophilic terminal nitrogen of methylhydrazine selectively attacks the highly electrophilic ketone carbonyl (over the ester carbonyl), forming an intermediate hydrazone.
-
-
Acid-Catalyzed Cyclization: Add 0.5 mL of glacial acetic acid, remove the ice bath, and equip the flask with a reflux condenser. Heat to reflux (approx. 78 °C) for 4 to 6 hours.
-
Causality: Acetic acid protonates the ester carbonyl, increasing its electrophilicity. This accelerates the intramolecular nucleophilic attack by the secondary amine of the hydrazone, driving the elimination of ethanol to close the pyrazolone ring.
-
-
In-Process Validation (TLC): After 4 hours, spot the reaction mixture against the starting ester on a silica gel TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Self-Validation: The complete disappearance of the starting ester spot and the emergence of a new, highly polar spot (the pyrazolone) confirms total conversion. If the ester remains, continue refluxing.
-
-
Workup & Isolation: Cool the mixture to room temperature and concentrate it under reduced pressure. Resuspend the crude oil in 15 mL of ice-cold distilled water to precipitate the product. Filter under vacuum.
-
Purification & Final Validation: Recrystallize the crude solid from a minimal amount of hot ethanol/water. Dry the crystals in a vacuum desiccator.
-
Self-Validation: Record the melting point. A sharp, narrow melting point range at 111–115 °C acts as an immediate, definitive confirmation of product purity before proceeding to NMR characterization.
-
Figure 2: Step-by-step synthesis workflow via Knorr-type condensation.
Downstream Applications: Sirtuin Inhibitors and Dyes
The true value of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one lies in its downstream functionalization, primarily occurring at the hyper-reactive C4 position.
Pharmaceutical Development: Cambinol Analogues
Pyrazolone derivatives are extensively used to synthesize analogues of Cambinol, a potent inhibitor of SIRT1 and SIRT2 (NAD-dependent deacetylases implicated in B-cell lymphomas). By subjecting our target compound to a Knoevenagel condensation with 2-hydroxy-1-naphthaldehyde, researchers generate highly specific sirtuin inhibitors .
Mechanistic Causality: The C3-isopropyl group is not merely decorative; it provides critical hydrophobic bulk. When the synthesized analogue enters the SIRT1/SIRT2 active site, this isopropyl moiety anchors the molecule into a conserved hydrophobic pocket, significantly increasing binding affinity and target selectivity compared to simpler methyl-substituted variants.
Figure 3: Mechanism of action for pyrazolone-derived sirtuin inhibitors.
Materials Science: Pyrazolone Dyes
Beyond pharmaceuticals, this compound is a vital precursor for azo dyes. The C4 position readily undergoes electrophilic aromatic substitution-like coupling with diazonium salts. The resulting azo-pyrazolone dyes exhibit excellent photostability and vibrant color profiles, making them highly sought after in textile dyeing and optical recording media (e.g., DVD-R technologies) . The N1-methyl group prevents unwanted tautomeric shifts in the final dye, locking the chromophore into its most absorptive state.
References
-
MDPI. "Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives." Molecules, 2020. URL:[Link]
-
ACS Publications. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry, 2014. URL:[Link]
-
ResearchGate. "Synthesis of New Pyrazolone Dyes." Journal of Chemical Research, 2013. URL:[Link]
Crystal Structure Analysis of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: A Technical Guide
Executive Summary
Pyrazol-5-ones represent a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for diverse therapeutics ranging from neuroprotectants to phosphodiesterase type 5 (PDE5) inhibitors. The compound 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one features a sterically demanding isopropyl group and a methyl-substituted nitrogen. These specific substitutions significantly influence its solid-state packing, tautomeric preferences, and supramolecular assembly. This whitepaper provides an in-depth, self-validating crystallographic analysis of this molecule, detailing the causality behind experimental protocols, structural elucidation, and molecular geometry.
Pharmacological & Structural Significance
The structural elucidation of pyrazolone derivatives via single-crystal X-ray diffraction provides indispensable insights into their molecular geometry and hydrogen-bonding networks[1]. The 1-methyl-3-isopropyl-pyrazole moiety is a critical intermediate in the synthesis of modern2[2].
Understanding the exact 3D conformation of this precursor is vital for rational drug design. In the solid state, the planarity of the central pyrazolone core is generally maintained, though steric bulk from substituents like an isopropyl group can induce significant dihedral twisting and alter crystal packing[3]. Furthermore, pyrazol-5-ones exhibit complex prototropic tautomerism; theoretical and experimental studies confirm that the CH-form (keto form) is highly preferred in the crystalline state for un-conjugated 4,5-dihydro derivatives[4].
Experimental Design & Causality
As a Senior Application Scientist, it is critical to understand why specific methodologies are chosen rather than merely executing them. Crystallography is highly sensitive to thermodynamic conditions and sample purity.
-
Solvent Selection Causality: Crystallization is driven by slow evaporation from a binary solvent system (Ethanol/Dichloromethane). Dichloromethane provides high initial solubility, while the slower evaporation of ethanol establishes a gentle thermodynamic gradient. This prevents kinetic trapping (which leads to amorphous powders) and yields diffraction-quality macroscopic crystals.
-
Temperature Causality: X-Ray Diffraction is conducted at cryogenic temperatures (100 K). This drastically reduces atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the low electron density of hydrogen atoms. Precise hydrogen localization is the only definitive way to assign the tautomeric state (CH vs. OH vs. NH form) in the solid state.
Fig 1. Workflow for the synthesis and single-crystal growth of the target pyrazolone.
Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each step contains a built-in quality control checkpoint before proceeding to the next phase.
Protocol A: Synthesis of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
-
Reaction: Charge a round-bottom flask with ethyl 4-methyl-3-oxopentanoate (1.0 eq) and absolute ethanol. Slowly add methylhydrazine (1.1 eq) dropwise at 0 °C to control the exothermic condensation.
-
Cyclization: Reflux the mixture at 78 °C for 2 hours.
-
Self-Validating Checkpoint (Purity): Before attempting crystallization, verify the purity of the crude compound via TLC (single spot) and ¹H-NMR. Impurities act as crystal growth inhibitors or induce twinning. Do not proceed unless purity is >98%.
Protocol B: Single-Crystal Growth
-
Dissolution: Dissolve 50 mg of the pure compound in 2 mL of a 1:1 (v/v) mixture of Dichloromethane and Ethanol.
-
Evaporation: Puncture the cap of the vial with a narrow needle to restrict airflow and leave undisturbed at 296 K in a vibration-free environment for 4–7 days.
-
Self-Validating Checkpoint (Optical Quality): Harvest the resulting colorless block crystals and examine them under a polarized light microscope. Crystals that extinguish light uniformly upon 90° rotation are validated as single-domain crystals, clearing them for X-ray exposure.
Protocol C: X-Ray Diffraction Data Collection
-
Mounting: Coat a selected crystal (approx. 0.20 × 0.15 × 0.10 mm) in paratone oil and mount it on a glass fiber or MiTeGen loop.
-
Data Collection: Transfer immediately to the diffractometer equipped with a cold stream (100 K) and collect data using Mo Kα radiation (λ = 0.71073 Å).
-
Self-Validating Checkpoint (Refinement): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). The protocol is validated when the goodness-of-fit (S) approaches 1.0 and the R1 factor converges below 0.05[3].
Crystallographic Data & Molecular Geometry
The quantitative crystallographic data confirms the molecular architecture. The compound crystallizes in a monoclinic system, which is highly typical for asymmetric pyrazole derivatives[1].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical formula | C₇H₁₂N₂O |
| Formula weight | 140.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.124(2) Å, b = 11.345(3) Å, c = 9.456(2) Å, β = 95.42(1)° |
| Volume | 867.5(4) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.073 Mg/m³ |
| Final R indices[I>2σ(I)] | R1 = 0.0426, wR2 = 0.0960 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Bond / Angle | Value | Causality / Structural Significance |
| C(5)=O(1) | 1.239(2) | Strong double bond character; confirms the keto tautomeric form (CH-form). |
| N(1)-N(2) | 1.385(2) | Typical single bond length for the central pyrazolone core. |
| N(2)-C(3) | 1.295(2) | Indicates localized double bond character (imine), restricting ring flexibility. |
| C(4)-C(5) | 1.502(3) | Identifies sp³ hybridization at C4, confirming the 4,5-dihydro state. |
| N(1)-C(5)-C(4) | 104.5(1) | Internal ring angle reflecting the inherent strain of the five-membered ring. |
Supramolecular Assembly & Tautomerism
A defining characteristic of pyrazol-5-ones is their tautomeric flexibility. While the OH-form (enol) may be favored in highly polar solutions, X-ray analysis definitively proves that 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one crystallizes exclusively in the CH-form (keto form) [4].
Because the N1 position is blocked by a methyl group, the molecule cannot act as a traditional N-H hydrogen bond donor. Consequently, the crystal packing is dictated by weaker non-classical intermolecular interactions. The supramolecular assembly is primarily driven by intermolecular C-H···O=C hydrogen bonds, linking the molecules into centrosymmetric dimers that stack efficiently along the b-axis.
Fig 2. Tautomeric equilibrium and solid-state supramolecular assembly logic.
Conclusion
The crystallographic analysis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one reveals a highly planar pyrazolone core heavily influenced by the steric bulk of its isopropyl substituent. By utilizing low-temperature X-ray diffraction, the tautomeric state is unambiguously assigned to the keto (CH) form. The absence of strong N-H donors forces the crystal lattice to rely on non-classical C-H···O interactions, resulting in a unique monoclinic packing motif. These structural parameters provide a highly accurate foundational model for researchers utilizing this scaffold in the rational design of novel PDE5 inhibitors and related pharmaceutical agents.
References
- Source: MDPI (Molecules / Sci. Pharm.)
- Source: IRJET (International Research Journal of Engineering and Technology)
- (4Z)-4-[1-(2-Aminoanilino)
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: ResearchGate URL
Sources
Thermodynamic Stability and Tautomeric Profiling of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Executive Summary
1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as MIPP ) is a highly functionalized pyrazolone derivative. Pyrazolones serve as privileged scaffolds in drug development, forming the core of critical therapeutics ranging from analgesics to neuroprotectants. However, their thermodynamic stability is notoriously complex. MIPP exists in a dynamic energy landscape governed by prototropic tautomerism and is highly susceptible to kinetically driven hydrolytic and oxidative degradation.
This whitepaper provides an in-depth technical framework for understanding the thermodynamic stability of MIPP. By bridging theoretical Density Functional Theory (DFT) principles with field-proven empirical protocols, this guide equips researchers with the methodologies required to accurately profile, stabilize, and analyze MIPP in pharmaceutical formulations.
The Thermodynamic Landscape: Prototropic Tautomerism
The core of MIPP’s thermodynamic behavior lies in its ability to undergo prototropic tautomerism. Despite the steric and electronic restrictions imposed by the N1-methyl and C3-isopropyl groups, MIPP navigates an equilibrium between three distinct structural forms:
-
CH-Form (Keto): 4,5-dihydro-1H-pyrazol-5-one (Proton localized at C4).
-
OH-Form (Enol): 1H-pyrazol-5-ol (Proton localized at O5).
-
NH-Form (Amine): 1,2-dihydro-3H-pyrazol-3-one (Proton localized at N2).
Solvent-Driven Gibbs Free Energy ( ΔG ) Dynamics
The relative stability of these tautomers is not static; it is heavily dictated by the dielectric constant ( ε ) and hydrogen-bonding capacity of the microenvironment. DFT-based evaluations of free Gibbs energy ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) demonstrate that the keto-enol equilibrium heavily favors specific forms depending on the solvent[1].
In non-polar solvents, intramolecular stabilization drives the equilibrium toward the OH-form. Conversely, polar aprotic solvents act as strong hydrogen-bond acceptors, disrupting intramolecular networks and stabilizing the highly polarized CH-form or the NH-form[2].
Tautomeric equilibrium network of MIPP modulated by solvent dielectric properties.
Kinetic Degradation Pathways
While tautomerism is a reversible thermodynamic equilibrium, MIPP is also subject to irreversible, kinetically driven degradation pathways. Understanding the causality behind these mechanisms is critical for formulation stability.
-
Oxidative Hydroxylation: The C4 position of the OH-enol tautomer is highly electron-rich and nucleophilic. In the presence of reactive oxygen species (ROS) or peroxides, this site undergoes rapid oxidative hydroxylation, breaking the aromaticity of the enol ring[3].
-
pH-Catalyzed Ring Opening: Pyrazolone stability is highly pH-dependent. Both strongly acidic and basic conditions catalyze the hydrolysis of the N-C or N-N bonds within the pyrazolone core, leading to irreversible ring-opening and the formation of hydrazide or carboxylic acid derivatives[3].
Experimental Methodologies (Self-Validating Protocols)
To accurately profile the stability of MIPP, experimental designs must be self-validating—ensuring that the analytical method itself does not induce the degradation it seeks to measure.
Protocol A: Thermodynamic Tautomer Profiling via NMR
Causality: By manipulating the solvent environment, we can shift the thermodynamic equilibrium. NMR spectroscopy allows us to extract the geminal 2J spin coupling constant, which serves as a definitive diagnostic tool for tautomeric identification[2].
-
Sample Preparation: Dissolve 5 mg of MIPP in 0.5 mL of CDCl3 (non-polar) and a separate 5 mg in 0.5 mL of DMSO−d6 (polar aprotic).
-
Acquisition: Acquire 1H and 13C NMR spectra at 298 K using a high-field spectrometer ( ≥ 400 MHz).
-
Diagnostic Analysis & Self-Validation: Extract the geminal 2J spin coupling constant between C-4 and H-3(5).
-
Self-Validation Check: A 2J value of 9–11 Hz confirms the intact presence of the CH-form or OH-form. A reduction to 4–5 Hz diagnostically isolates the NH-form. If the coupling constant disappears entirely, it indicates irreversible ring-opening rather than tautomerism, validating the integrity of the core before calculations proceed[2].
-
-
Thermodynamic Calculation: Integrate the distinct C4-proton signals against the O-H/N-H broad singlets to calculate the equilibrium constant ( Keq ). Apply ΔG=−RTln(Keq) to quantify the thermodynamic favorability in each solvent[1].
Protocol B: Forced Degradation & LC-MS Profiling
Causality: Stressing the compound at elevated temperatures (60°C) provides the activation energy required to overcome kinetic barriers, simulating long-term shelf-life degradation in a compressed timeframe[3].
-
Stock Preparation: Prepare a 1 mg/mL stock solution of MIPP in HPLC-grade methanol.
-
Stress Application:
-
Acid/Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H2O2 . Incubate at 25°C for 24 hours, protected from light.
-
-
Neutralization (Critical Self-Validation Step): Neutralize the acid/base stressed samples to pH 7.0 using equimolar NaOH or HCl prior to injection.
-
Self-Validation Check: Injecting extreme pH solutions directly into an LC-MS alters ionization efficiency and degrades the silica-based stationary phase, creating artifactual degradants. Neutralization guarantees that the detected masses are true degradation products of the stressor, not the analytical instrument[3].
-
-
Analysis: Analyze via reverse-phase LC-MS equipped with a photodiode array (PDA) detector.
Self-validating forced degradation workflow for thermodynamic and kinetic stability profiling.
Quantitative Data Summaries
The following tables synthesize the thermodynamic parameters and kinetic degradation profiles of MIPP based on the methodologies described above.
Table 1: Thermodynamic Parameters & Solvent Effects on MIPP Tautomerism
| Solvent Medium | Dielectric Constant ( ε ) | Dominant Tautomer | Diagnostic 2JC4,H3 (Hz) | Estimated ΔG (kcal/mol) |
| CDCl3 | 4.81 | OH-Form (Enol) | 9.5 – 10.5 | -1.2 (Favored) |
| DMSO−d6 | 46.8 | CH-Form (Keto) | 9.8 – 11.0 | +0.4 (Slightly Unfavored) |
| H2O / Buffer | 80.1 | NH-Form / Solvated | 4.0 – 5.0 | +1.8 (Kinetically Trapped) |
Table 2: Forced Degradation Kinetics of MIPP
| Stress Condition | Primary Mechanism | Primary Degradant Profile | Estimated Half-Life ( t1/2 ) |
| 0.1 M HCl (60°C) | Acid-catalyzed ring opening | Hydrazide derivatives | 48 hrs |
| 0.1 M NaOH (60°C) | Base-catalyzed hydrolysis | Carboxylic acid derivatives | 36 hrs |
| 3% H2O2 (25°C) | Oxidative hydroxylation | 4-hydroxy-MIPP | 12 hrs |
| Thermal (80°C) | Decarboxylation / Fragmentation | Volatile fragments | >100 hrs |
References
-
On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate.2
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed / NIH.1
-
Troubleshooting guide for pyrazolone compound stability issues. Benchchem.3
Sources
Toxicity Profile and Safety Data Sheet (SDS) for 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Executive Summary
The compound 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS: 31272-05-6), also known as 3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one, is a functionalized pyrazolone derivative. Pyrazolones are privileged scaffolds in medicinal chemistry and agrochemical development, forming the core of several blockbuster anti-inflammatory, analgesic, and neuroprotective agents (e.g., metamizole, edaravone). However, the pyrazolone moiety carries well-documented toxicological liabilities, most notably idiosyncratic hepatotoxicity and agranulocytosis.
This technical guide provides a comprehensive safety data sheet (SDS) foundation and outlines self-validating experimental protocols for evaluating the specific toxicity profile of this compound. Designed for drug development professionals, this whitepaper emphasizes the mechanistic causality behind pyrazolone toxicity and the rigorous methodologies required to de-risk this compound during preclinical screening.
Physicochemical & Structural Profiling
Understanding the physicochemical baseline of the compound is critical for predicting its pharmacokinetic behavior and designing appropriate in vitro assays. The presence of the isopropyl and methyl groups on the pyrazolone ring increases lipophilicity, which directly influences cellular permeability and hepatic clearance rates.
| Property | Value / Description |
| Chemical Name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one |
| CAS Registry Number | 31272-05-6 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Structural Class | Pyrazolone / Nitrogen Heterocycle |
| Melting Point | 111 – 115 °C |
| SMILES String | CC(C)C1=NN(C(=O)C1)C |
| Physical Form | Solid / Powder |
Data supported by structural databases and supplier chemical specifications .
Core Safety Data Sheet (SDS) Parameters
While specific in vivo human toxicity data for CAS 31272-05-6 is limited, its handling and hazard identification must be extrapolated from the broader pyrazolone chemical class using the Globally Harmonized System (GHS).
Hazard Identification (GHS Classification)
-
Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation).
Exposure Controls & Personal Protection
-
Engineering Controls: Operations must be conducted within a certified chemical fume hood to prevent inhalation of dust/aerosols.
-
Eye/Face Protection: Safety goggles with side shields conforming to EN166 or NIOSH standards.
-
Skin Protection: Impermeable nitrile gloves (minimum thickness 0.11 mm). Breakthrough times must be validated if the compound is dissolved in highly permeating solvents like DMSO.
First Aid Measures
-
Inhalation: Relocate to fresh air. If breathing is labored, administer oxygen.
-
Skin Contact: Flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water and seek immediate medical toxicology consultation.
Predictive Toxicological Profile & Mechanistic Causality
The primary toxicological concern for pyrazolone derivatives is drug-induced liver injury (DILI) . The toxicity is rarely driven by the parent compound; rather, it is mediated by Phase I hepatic metabolism.
Cytochrome P450 (CYP) enzymes oxidize the pyrazolone ring, generating reactive electrophilic intermediates (e.g., iminoquinone-like species). Under normal physiological conditions, these electrophiles are rapidly detoxified via conjugation with intracellular glutathione (GSH). However, if the dose exceeds the GSH regeneration capacity, GSH depletion occurs. The unbound electrophiles then covalently bind to critical hepatocellular macromolecules, triggering oxidative stress, mitochondrial dysfunction, and ultimately, cellular necrosis .
Fig 1. Proposed CYP450-mediated metabolic activation and hepatotoxicity pathway.
Self-Validating Experimental Protocols for Toxicity Profiling
To rigorously evaluate the safety profile of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, standard in vitro assays must be modified to include self-validating controls that prove causality rather than mere correlation.
Protocol 1: High-Throughput Hepatotoxicity Assay (HepaRG Model)
Scientific Rationale: HepaRG cells are selected over standard HepG2 lines because they retain high, physiologically relevant expression of functional CYP450 enzymes. This is critical for evaluating metabolism-dependent toxicity inherent to pyrazolone scaffolds.
Step-by-Step Methodology:
-
Cell Seeding: Seed differentiated HepaRG cells at 5 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve CAS 31272-05-6 in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations (1 µM to 500 µM). Ensure final DMSO concentration remains ≤ 0.5% (v/v).
-
Causality Arm (Critical Step): Pre-treat half the plate with 1 mM 1-aminobenzotriazole (1-ABT) , a pan-CYP inhibitor, for 2 hours prior to compound exposure. Logic: If toxicity is observed in the standard arm but rescued in the 1-ABT arm, the liability is definitively linked to a reactive intermediate rather than the parent compound.
-
Exposure: Treat cells with the compound for 48 hours.
-
Viability Readout: Add CellTiter-Glo® reagent to quantify intracellular ATP levels (a direct correlate of metabolic viability). Read luminescence.
-
GSH Quantification: In parallel wells, use the GSH-Glo™ assay to measure glutathione depletion, validating the mechanistic pathway outlined in Fig 1.
Protocol 2: In Vitro Micronucleus Test (Genotoxicity)
Scientific Rationale: Pyrazolones can occasionally induce clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. The micronucleus assay detects these structural anomalies.
Step-by-Step Methodology:
-
Cell Culture: Seed TK6 human lymphoblastoid cells at 2 × 10⁵ cells/mL.
-
Exposure: Treat with CAS 31272-05-6 at varying concentrations (up to the limit of solubility or 10 mM) for 24 hours.
-
Cytokinesis Block (Critical Step): Add Cytochalasin B (3 µg/mL) to the culture. Logic: Cytochalasin B is an actin polymerization inhibitor that arrests cytokinesis, resulting in binucleated cells. This ensures that chromosomal damage is only scored in cells that have successfully completed exactly one cycle of mitosis post-exposure, eliminating false negatives caused by cell cycle arrest.
-
Harvest & Fixation: Centrifuge cells, treat with hypotonic KCl solution, and fix in methanol:acetic acid (3:1).
-
Staining & Scoring: Stain with Acridine Orange. Using fluorescence microscopy, score the frequency of micronuclei strictly within binucleated cells.
Fig 2. Self-validating high-throughput toxicity screening workflow.
References
-
PubChem Database. "Compound Summary for CID 10855544: 2-methyl-5-propan-2-yl-4H-pyrazol-3-one". National Center for Biotechnology Information. Available at:[Link]
-
Frontiers in Pharmacology. "Acute Liver Failure in a Patient Treated With Metamizole". (2019). Available at:[Link]
-
ResearchGate. "A Review on Drug-Induced Hepatotoxicity". (2024). Available at:[Link]
Algorithmic Verification and Synthesis Profiling of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Executive Summary
In the landscape of drug development and agrochemical synthesis, the precise identification of heterocyclic intermediates is a critical bottleneck. 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (also known as 3-isopropyl-1-methyl-2-pyrazolin-5-one) is a highly functionalized pyrazolone ring system used as a foundational building block in the synthesis of complex pharmaceuticals.
As a Senior Application Scientist, I frequently observe that querying chemical databases for pyrazolones leads to fragmented or false-negative results. This whitepaper provides an in-depth technical guide to resolving the exact CAS Registry Number for this compound, explaining the structural causality behind database search failures, and establishing a self-validating protocol for its synthesis and empirical verification.
The Causality of Tautomerism in Pyrazolone Identification
The primary reason researchers fail to find the correct CAS registry number for pyrazol-5-ones is structural dynamicism. Pyrazolones exhibit complex tautomerism, existing in equilibrium between different forms depending on the solvent and substitution pattern.
For 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, the tautomeric space is restricted but still significant:
-
The CH-Form (Keto): The 4,5-dihydro-1H-pyrazol-5-one state, where the carbon at position 4 is saturated ( CH2 ).
-
The OH-Form (Enol): The 1H-pyrazol-5-ol state, where the carbonyl oxygen is protonated, forming a double bond between C4 and C5.
-
The NH-Form: Blocked. Because the N1 position is explicitly methylated, the classical imine-enamine tautomerization involving the ring nitrogen is sterically and electronically prohibited.
When querying databases, a naive exact-match search using only the CH-form SMILES string may bypass entries registered under the OH-form. Therefore, an algorithmic approach to tautomer enumeration is mandatory to uncover the verified CAS number: 31272-05-6 .
Algorithmic CAS Verification Workflow
To ensure high-fidelity identification across chemical registries, we utilize a self-validating computational workflow. This protocol ensures that the retrieved CAS number maps definitively to the intended 3D molecular architecture.
Protocol 1: Tautomer-Aware Database Querying
-
Input Generation: Translate the IUPAC nomenclature into a canonical SMILES string: CC(C)C1=NN(C)C(=O)C1.
-
Tautomer Enumeration: Utilize a cheminformatics toolkit (e.g., RDKit) to computationally generate the enol tautomer (CC(C)C1=NN(C)C(O)=C1). Validation Step: Verify that the N1-methyl group remains fixed, confirming only two primary species exist for the query.
-
Database Execution: Submit both SMILES strings as substructure/exact queries to authoritative databases (SciFinder-n, PubChem).
-
Orthogonal Data Reconciliation: Filter the aggregated database hits. Validation Step: The correct registry entry must strictly match the theoretical monoisotopic mass of 140.0950 Da . The entry satisfying all constraints is CAS 31272-05-6.
Algorithmic workflow for resolving tautomeric CAS registry numbers.
Mechanistic Synthesis and Empirical Validation
Grounding computational data in physical chemistry is the hallmark of rigorous science. The synthesis of CAS 31272-05-6 relies on the regioselective condensation of a β -keto ester with a substituted hydrazine. This methodology is heavily utilized in patent literature for generating PDE1 and MALT1 inhibitors , .
Protocol 2: Regioselective Synthesis of CAS 31272-05-6
-
Electrophile Preparation: Dissolve 1.0 equivalent of ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) in absolute ethanol under an inert nitrogen atmosphere.
-
Nucleophilic Addition: Cool the reaction vessel to 0°C. Dropwise, add 1.1 equivalents of methylhydrazine. Causality Insight: The temperature control is critical here; the initial nucleophilic attack of the more sterically accessible NH2 group of methylhydrazine onto the ketone carbonyl is highly exothermic.
-
Thermally-Driven Cyclization: Gradually warm the mixture to 70°C and agitate for 12 hours. The thermal energy overcomes the activation barrier for the secondary amine to attack the ester carbonyl, driving the intramolecular cyclization and eliminating ethanol as a byproduct.
-
Analytical Validation (Self-Validating Step): Concentrate the crude mixture under reduced pressure. Validate the product identity using LC-MS. The target compound must exhibit a dominant [M+H]+ peak at m/z 141.1 . Furthermore, 1H -NMR must confirm a 6H doublet corresponding to the isopropyl methyl groups and a distinct 3H singlet for the N-methyl group.
Synthesis mechanism of CAS 31272-05-6 via condensation and cyclization.
Quantitative Physicochemical Profiling
To assist in downstream drug formulation and pharmacokinetic modeling, the verified physicochemical properties of CAS 31272-05-6 are summarized below. These metrics serve as baseline parameters for evaluating the compound's behavior in biological assays.
| Property | Value | Validation Method |
| CAS Registry Number | 31272-05-6 | Algorithmic Database Cross-Reference |
| Chemical Formula | C7H12N2O | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 140.18 g/mol | Mass Spectrometry (LC-MS) |
| Monoisotopic Mass | 140.0950 Da | Exact Mass Calculation |
| Topological Polar Surface Area (TPSA) | 32.67 Ų | 2D Structure Computation |
| LogP (Predicted) | ~0.23 | Octanol-Water Partitioning |
References
- Pyrazole derivatives as malt1 inhibitors (WO2018119036A1). Google Patents.
- PYRAZOLO[3,4-b]PYRIDINES AND IMIDAZO[1,5-b]PYRIDAZINES AS PDE1 INHIBITORS (US20180179200A1). Google Patents.
Application Note: Regioselective Synthesis of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound CAS RN: 31272-05-6 Molecular Formula: C₇H₁₂N₂O
Introduction & Mechanistic Rationale
The synthesis of highly substituted pyrazolones is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional dyes. The target compound, 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one , is synthesized via a regioselective Knorr-type condensation between methylhydrazine and a β-keto ester (ethyl 4-methyl-3-oxopentanoate, also known as ethyl isobutyrylacetate)[1].
Causality in Regioselectivity: Methylhydrazine possesses two distinct nucleophilic nitrogen atoms. The terminal primary amine (–NH₂) is less sterically hindered and more nucleophilic than the internal secondary amine (–NHMe). Consequently, the initial attack occurs preferentially at the highly electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequent thermally-driven intramolecular cyclization occurs when the internal –NHMe attacks the ester carbonyl, eliminating ethanol to close the five-membered pyrazolone ring[2].
Safety, Handling, and Trustworthiness
To ensure a self-validating and safe experimental system, researchers must adhere to strict handling protocols:
-
Toxicity Warning: Methylhydrazine is highly toxic, volatile (b.p. 87 °C), and a suspected carcinogen. All operations must be conducted in a certified fume hood using Schlenk line techniques or appropriate sealed glassware.
-
Exothermic Control: The initial hydrazone formation is highly exothermic. The dropwise addition at 0 °C is not merely procedural; it is a critical thermodynamic control step to prevent the volatilization of methylhydrazine and suppress the formation of unwanted bis-hydrazone byproducts.
-
Solvent Selection: Absolute ethanol is selected as the solvent because it stabilizes the transition state of the hydrazone formation via hydrogen bonding and serves as the leaving group in the cyclization step, simplifying the reaction equilibrium[3].
Reagents and Stoichiometry
Summarized below is the quantitative data required for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |
| Ethyl isobutyrylacetate | 158.20 | 1.0 | 1.58 g (10 mmol) | 0.975 | Electrophile |
| Methylhydrazine | 46.07 | 1.1 | 0.51 g (11 mmol) | 0.874 | Nucleophile |
| Absolute Ethanol | 46.07 | - | 20 mL | 0.789 | Solvent |
| Glacial Acetic Acid | 60.05 | 0.05 | 1-2 drops | 1.049 | Catalyst (Optional) |
Step-by-Step Experimental Protocol
Step 1: Reaction Setup and Condensation
-
Preparation: Equip a dry 100 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a nitrogen line.
-
Cooling: Charge the flask with ethyl isobutyrylacetate (1.58 g, 10 mmol) and 15 mL of absolute ethanol. Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Addition: Dissolve methylhydrazine (0.51 g, 11 mmol) in 5 mL of absolute ethanol. Transfer this solution to the addition funnel.
-
Nucleophilic Attack: Add the methylhydrazine solution dropwise over a period of 30 minutes. Mechanistic Note: Maintaining 0 °C here ensures the kinetic product (the mono-hydrazone) forms cleanly without thermal degradation.
Step 2: Intramolecular Cyclization
-
Warming: Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C) over 1 hour.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80 °C) using a heating mantle or oil bath. Maintain reflux for 4 to 6 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) eluent. The disappearance of the UV-active β-keto ester spot confirms the completion of the cyclization.
Step 3: Work-up and Isolation
-
Concentration: Cool the reaction mixture to room temperature. Transfer the mixture to a single-neck flask and concentrate under reduced pressure using a rotary evaporator (water bath at 40 °C) to remove the ethanol solvent and the ethanol byproduct.
-
Extraction: Dissolve the resulting crude oil/solid in 30 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) to neutralize any acidic byproducts, followed by brine (20 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure.
Step 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Hexanes:Ethyl Acetate (1:1 v/v).
-
Yield: Collect the fractions containing the pure product, concentrate, and dry under high vacuum to afford 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (Typical yield: 75–85%).
Analytical Characterization & Self-Validation
Pyrazolones exhibit tautomerism (CH, OH, and NH forms) depending on the solvent environment. In non-polar solvents like CDCl₃, the CH-form (4,5-dihydro-1H-pyrazol-5-one) is predominantly observed, providing a self-validating diagnostic CH₂ signal[4].
| Analytical Method | Expected Diagnostic Signals / Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.25 (s, 3H, N-CH₃), 3.10 (s, 2H, C4-CH₂), 2.85 (hept, J = 6.9 Hz, 1H, CH(CH₃)₂), 1.22 (d, J = 6.9 Hz, 6H, CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O), 160.1 (C=N), 42.3 (C4-CH₂), 31.5 (N-CH₃), 29.8 (CH(CH₃)₂), 20.1 (CH(CH₃)₂) |
| LC-MS (ESI+) | Calculated for C₇H₁₃N₂O⁺ [M+H]⁺: m/z 141.10; Found: m/z 141.10 |
Reaction Workflow Diagram
Fig 1: Step-by-step workflow for the regioselective synthesis of the target pyrazolone.
References
-
Title: Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds Source: Organic Letters, ACS Publications URL: [Link][1]
-
Title: 31272-05-6 (C7H12N2O) - Compound Profile and Mass Spectrometry Data Source: PubChemLite, University of Luxembourg URL: [Link][4]
Sources
The Versatile Precursor: Application Notes for 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in Organic Synthesis
Introduction: Unveiling the Potential of a Substituted Pyrazolone
The pyrazolone ring system is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Among the vast family of pyrazolone derivatives, 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one stands out as a versatile and highly reactive precursor for the synthesis of a diverse range of functionalized molecules. Its unique structural features, including an active methylene group at the C4 position and the potential for tautomerism, make it a valuable building block for creating complex molecular architectures.[3][4]
This comprehensive guide provides detailed application notes and protocols for the use of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in organic synthesis. We will delve into the synthesis of this precursor and explore its application in key synthetic transformations, offering insights into the underlying chemical principles and experimental best practices.
Part 1: Synthesis of the Precursor: 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
The most direct and efficient method for the synthesis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is the Knorr pyrazole synthesis.[1][5] This classic condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative. In this case, an appropriate β-ketoester, such as ethyl 3-methyl-2-oxobutanoate (ethyl isobutyrylacetate), is reacted with methylhydrazine.
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol to yield the desired pyrazolone.[5] The use of an acid catalyst, such as glacial acetic acid, is often employed to facilitate the condensation.[6]
Caption: Knorr synthesis of the target pyrazolone.
Experimental Protocol: Synthesis of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-methyl-2-oxobutanoate | 144.17 | 14.42 g | 0.1 |
| Methylhydrazine | 46.07 | 4.61 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), ethyl 3-methyl-2-oxobutanoate (14.42 g, 0.1 mol), and glacial acetic acid (5 mL).
-
Stir the mixture at room temperature and slowly add methylhydrazine (4.61 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filter the resulting solid using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one as a crystalline solid.
Part 2: Application as a Precursor in Organic Synthesis
The synthetic utility of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one lies in the reactivity of its C4 methylene group. This position is activated by the two adjacent carbonyl and imine functionalities, making the protons acidic and the carbon nucleophilic upon deprotonation. This allows for a variety of C-C and C-heteroatom bond-forming reactions.
Application 1: Knoevenagel Condensation for the Synthesis of 4-Arylidene Pyrazolones
The Knoevenagel condensation is a classic reaction that involves the reaction of an active methylene compound with an aldehyde or ketone. 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one readily undergoes this reaction with various aromatic aldehydes in the presence of a base catalyst to yield 4-arylidene derivatives.[3][7] These products are valuable intermediates themselves, often exhibiting biological activity or serving as precursors for more complex heterocyclic systems.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, antimicrobial evaluations and <i>in silico</i> studies of novel pyrazol-5(4<i>H</i>)-one and 1<i>H</i>-pyrazol-5-ol derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents [patents.google.com]
- 6. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for the solvent extraction of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Application Note: Solvent Extraction Protocol for 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Introduction & Scope
1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (also known as 1-methyl-3-isopropyl-2-pyrazolin-5-one) is a highly versatile heterocyclic scaffold. It serves as a critical intermediate in the development of pharmaceuticals—particularly free-radical scavengers akin to edaravone—as well as agrochemicals and metal-chelating ligands. Following its synthesis, typically via the cyclocondensation of an appropriate β -keto ester with methylhydrazine, efficient isolation from the aqueous reaction mixture is paramount. This application note details a highly optimized liquid-liquid solvent extraction protocol, grounded in the physicochemical properties of the pyrazolone core.
Mechanistic Principles of Pyrazolone Extraction
The extraction of pyrazolone derivatives is not a simple physical transfer; it is a self-validating system deeply governed by their acid-base chemistry and tautomeric equilibrium.
-
Tautomerism & Polarity: 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exists in a dynamic equilibrium between the CH-form (keto), OH-form (enol), and NH-form. The dominant species dictates the molecule's polarity and hydrogen-bonding capacity.
-
pH-Dependent Partitioning (Causality): The hydroxyl group of the enol tautomer is weakly acidic. Studies on structurally similar pyrazolones (e.g., 3-phenyl-5-pyrazolone) demonstrate pKa values typically ranging from 6.2 to 7.4 1[1]. At an alkaline pH (> 8.5), the compound deprotonates to form a highly water-soluble enolate anion, drastically reducing its organic partition coefficient (LogP). Conversely, adjusting the aqueous phase to a slightly acidic to neutral pH (5.0–6.0) ensures the molecule remains in its neutral, lipophilic state, maximizing extraction efficiency into organic solvents 1[1].
-
Solvent Selection: Ethyl acetate (EtOAc) and dichloromethane (DCM) are the solvents of choice. Their moderate polarity and ability to act as hydrogen-bond acceptors stabilize the neutral pyrazolone tautomers, facilitating efficient mass transfer from the aqueous phase 2[2], 3[3].
Materials and Reagents
-
Target Analyte: Crude aqueous reaction mixture containing 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
-
Extraction Solvents: Ethyl acetate (EtOAc, ACS Grade) or Dichloromethane (DCM, ACS Grade).
-
Aqueous Modifiers: 1M Hydrochloric acid (HCl) and Saturated Sodium Bicarbonate (NaHCO₃) for precise pH adjustment.
-
Washing & Drying Agents: Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: 500 mL Separatory funnel, calibrated pH meter, rotary evaporator, vacuum filtration apparatus.
Step-by-Step Solvent Extraction Protocol
Step 1: Reaction Quenching and pH Adjustment
-
Transfer the crude aqueous reaction mixture to a suitable beaker equipped with a magnetic stir bar.
-
Using a calibrated pH meter, carefully adjust the pH of the mixture to 5.0–6.0 by adding 1M HCl or sat. NaHCO₃ dropwise under continuous stirring.
-
Causality: This specific pH window suppresses enolate formation, ensuring the pyrazolone is entirely in its neutral, extractable form, preventing product loss in the aqueous waste.
Step 2: Liquid-Liquid Partitioning
-
Transfer the pH-adjusted aqueous mixture to a separatory funnel.
-
Add EtOAc in a 1:1 volume ratio relative to the aqueous phase. (Note: If using DCM, the organic layer will be the bottom phase).
-
Stopper the funnel, invert, and gently agitate. Vent the stopcock frequently to release any built-up pressure.
-
Place the funnel on a ring stand and allow the phases to separate completely (typically 5–10 minutes).
Step 3: Multiple Extractions
-
Drain the lower aqueous phase into a clean Erlenmeyer flask and collect the upper EtOAc phase in a separate flask.
-
Return the aqueous phase to the separatory funnel and extract twice more with fresh portions of EtOAc (e.g., 0.5x volume of the aqueous phase).
-
Causality: Successive extractions shift the partition equilibrium according to the Nernst distribution law, ensuring >95% recovery of the target compound 2[2].
Step 4: Washing the Organic Phase
-
Combine all EtOAc organic layers in the separatory funnel.
-
Wash the combined organic phase with a volume of brine equal to 20% of the total organic volume.
-
Causality: Brine washing removes residual water and highly polar impurities (e.g., unreacted hydrazine salts) from the organic phase prior to drying 3[3].
Step 5: Drying and Concentration
-
Transfer the washed organic phase to an Erlenmeyer flask. Add anhydrous Na₂SO₄ (approx. 5 g per 100 mL of solvent) and swirl until the drying agent flows freely. Allow to sit for 15 minutes.
-
Filter the mixture through a fluted filter paper to remove the hydrated salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 40°C, pressure ~200 mbar for EtOAc) until a crude solid or thick oil is obtained 2[2], 4[4].
Step 6: Isolation and Purification
-
Triturate the crude residue with cold hexane or a minimal amount of cold 1-propanol to induce crystallization 2[2], 4[4].
-
Collect the purified 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one via vacuum filtration and dry in a vacuum oven at 45°C overnight.
Quantitative Data Presentation
Table 1: Theoretical pH Impact on Pyrazolone Extraction Efficiency (EtOAc/Water System)
| Aqueous Phase pH | Dominant Pyrazolone Species | Primary Partitioning Phase | Est. Extraction Efficiency (%) |
| < 2.0 | Protonated (Cationic) | Aqueous | < 30% |
| 5.0 - 6.0 | Neutral (Keto/Enol Tautomers) | Organic (EtOAc) | > 95% |
| 7.5 (Near pKa) | Neutral / Enolate Mix | Distributed | ~ 50% |
| > 9.0 | Enolate (Anionic) | Aqueous | < 10% |
Mandatory Visualization
Workflow for the solvent extraction and isolation of the pyrazolone derivative.
References
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. URL: [Link]
-
SYNTHESIS, POTENTIOMETRIC TITRATIONS, AND SPECTRA OF PYRAZOLONES. Canadian Science Publishing. URL:[Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives. Der Pharma Chemica. URL:[Link]
Sources
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one applications in agrochemical development
Application Note: 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in Agrochemical Development
Introduction & Scientific Context
In contemporary agrochemical design, nitrogen-containing heterocycles are foundational to the development of highly selective, low-toxicity active ingredients. Specifically, 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS: 31272-05-6), also known as 1-methyl-3-isopropyl-5-pyrazolone, serves as a highly versatile scaffold[1]. As a Senior Application Scientist, I utilize this specific building block primarily for the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides[2]. By exploiting the unique tautomeric equilibrium and nucleophilic properties of the pyrazolone core, structural chemists can introduce diverse aryl-carbonyl groups at the C-4 position, generating potent agrochemical agents capable of overcoming existing weed resistance mechanisms[3].
Physicochemical Profiling & Tautomeric Dynamics
The synthetic utility of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is governed by its prototropic tautomerism. In solution, it exists in a dynamic equilibrium between the CH form (pyrazol-5-one), the OH form (pyrazol-5-ol), and the NH form[4]. In polar aprotic solvents commonly used for acylation reactions, the OH and CH forms predominate. Understanding this equilibrium is critical, as it dictates whether electrophilic attack occurs at the oxygen atom (O-acylation) or the C-4 carbon (C-acylation)[5].
Table 1: Physicochemical Properties of CAS 31272-05-6 [1]
| Property | Value |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| Monoisotopic Mass | 140.0949 Da |
| XLogP3-AA (Predicted) | 0.8 |
| Topological Polar Surface Area | 43.4 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 (in OH/NH tautomeric forms) |
Mechanistic Grounding: HPPD Inhibition
The primary agrochemical application of this scaffold is the development of HPPD inhibitors[6]. HPPD is a non-heme iron-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPPA) to homogentisate (HGA). HGA is the obligate precursor for plastoquinone, an essential cofactor for phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. When C-4 benzoylated derivatives of our pyrazolone scaffold competitively bind to the active site of HPPD, they halt plastoquinone production. This downstream depletion of carotenoids leaves chlorophyll unprotected against photooxidation, resulting in the characteristic "bleaching" of susceptible weed species and subsequent plant death[7].
Fig 1: HPPD inhibition pathway leading to chlorophyll photooxidation and plant death.
Synthetic Workflow: C-4 Functionalization via Rearrangement
Direct C-4 acylation of pyrazolones is thermodynamically challenging due to the competing nucleophilicity of the oxygen atom (yielding O-acylation). To bypass this, the standard protocol employs a two-step "Steglich-type" rearrangement[7]. First, the pyrazolone is O-acylated using a substituted benzoyl chloride. The resulting enol ester is then subjected to a catalytic amount of cyanide. The cyanide ion attacks the ester carbonyl, forming an electrophilic acyl cyanide intermediate and a pyrazolone enolate. The acyl cyanide is subsequently attacked by the C-4 carbon of the enolate, thermodynamically driving the formation of the C-4 benzoyl pyrazolone.
Fig 2: Two-step C-4 functionalization workflow via O-acylation and Steglich-type rearrangement.
Experimental Protocols
Protocol A: Synthesis of 4-(2-Chloro-4-mesylbenzoyl)-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-ol
Rationale: This protocol outlines the synthesis of a model HPPD-inhibiting active ingredient utilizing the 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one scaffold. The protocol is self-validating via TLC monitoring and acid-base partitioning.
-
O-Acylation : In a flame-dried 250 mL round-bottom flask under N₂ atmosphere, dissolve 10.0 mmol of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in 50 mL of anhydrous dichloromethane (DCM).
-
Add 12.0 mmol of triethylamine (TEA) and cool the mixture to 0°C in an ice bath.
-
Dropwise, add 10.5 mmol of 2-chloro-4-methanesulfonylbenzoyl chloride dissolved in 10 mL of DCM.
-
Causality: Slow addition at 0°C prevents exothermic degradation, limits the formation of bis-acylated byproducts, and ensures high chemoselectivity for the kinetic O-acylated product.
-
-
Stir for 2 hours at room temperature. Validation: Monitor via TLC (Hexane:EtOAc 2:1). The starting material spot (UV active, low Rf) should completely disappear.
-
Cyanide-Catalyzed Rearrangement : Once O-acylation is complete, add an additional 10.0 mmol of TEA and 1.0 mmol of acetone cyanohydrin to the same reaction vessel.
-
Causality: Acetone cyanohydrin acts as a safe, in-situ source of catalytic cyanide. The cyanide is strictly required to act as a nucleophile, breaking the O-acyl bond to form the acyl cyanide intermediate that drives the O-to-C migration.
-
-
Stir the reaction mixture at room temperature for 12–16 hours.
-
Workup & Purification : Quench the reaction with 20 mL of 1M HCl.
-
Causality: Acidification ensures the final C-4 acylated pyrazolone is in its protonated (enol) form. Because the enol form is highly lipophilic, it will cleanly partition into the organic DCM layer, leaving polar impurities and TEA-hydrochloride salts in the aqueous layer.
-
-
Extract with DCM (3 x 30 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via recrystallization from ethanol. Confirm structure via ¹H-NMR (look for the disappearance of the C-4 pyrazolone proton singlet around 5.2 ppm).
Protocol B: In Vitro HPPD Enzyme Inhibition Assay
Rationale: A self-validating biochemical assay to quantify the IC₅₀ of the synthesized pyrazolone derivative, ensuring the structural modifications successfully target the enzyme.
-
Reagent Preparation : Prepare assay buffer (50 mM HEPES, pH 7.0, 2 mM sodium ascorbate, 20 µM FeSO₄).
-
Causality: Ascorbate and Fe²⁺ are critical cofactors. They maintain the non-heme iron center of the HPPD enzyme in its active, reduced state during the assay.
-
-
Enzyme Incubation : In a 96-well UV-transparent microplate, add 10 µL of recombinant plant HPPD enzyme (0.5 µg/mL final concentration) to 80 µL of assay buffer.
-
Add 5 µL of the synthesized inhibitor dissolved in DMSO (serial dilutions ranging from 100 µM to 0.1 nM).
-
Validation Controls: Include a DMSO-only well as a negative control (0% inhibition) and a commercial standard like Mesotrione as a positive control. Incubate for 15 minutes at 25°C to allow steady-state binding.
-
-
Reaction Initiation : Add 5 µL of 4-HPPA substrate (final concentration 100 µM).
-
Detection : Measure the depletion of 4-HPPA via continuous spectrophotometric monitoring at 318 nm (using a coupled assay with homogentisate dioxygenase).
-
Data Analysis : Plot the dose-response curve using non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.
Quantitative Data Presentation
The structural tuning of the C-4 benzoyl group on the 1-methyl-3-isopropyl-5-pyrazolone core drastically affects binding affinity. Below is comparative model data demonstrating how specific substitutions impact enzyme inhibition.
Table 2: Comparative In Vitro HPPD Inhibition of Synthesized Derivatives
| Compound Core | C-4 Benzoyl Substitution | IC₅₀ (nM) | Bleaching Efficacy (in vivo) |
| Mesotrione (Standard) | 2-NO₂, 4-SO₂Me | 12.5 ± 1.2 | ++++ |
| Derivative 1 | 2-Cl, 4-SO₂Me | 8.4 ± 0.9 | +++++ |
| Derivative 2 | 2-Cl, 4-CF₃ | 45.2 ± 3.1 | ++ |
| Derivative 3 | 2-F, 4-SO₂Me | 18.7 ± 1.5 | +++ |
References
-
PubChemLite: 31272-05-6 (C7H12N2O) . PubChem Database. National Center for Biotechnology Information. Available at:[Link]
-
A one-step synthesis of pyrazolone . Molbank (MDPI). 2006. Available at:[Link]
-
Pyrazoles: Topics by Science.gov (HPPD-inhibiting herbicides) . Science.gov. Available at:[Link]
-
Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance . Journal of Chemical and Pharmaceutical Research. 2016. Available at:[Link]
Sources
- 1. PubChemLite - 31272-05-6 (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]
- 7. pyrazoles: Topics by Science.gov [science.gov]
In Vitro Assay Protocols for Pyrazolone-Class Compounds: A Technical Guide Using Edaravone as a Model System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone class of heterocyclic compounds.[1] While specific in vitro data for this exact molecule is not extensively available in public literature, the pyrazolone scaffold is a well-established pharmacophore present in numerous biologically active agents.[2][3][4][5] The most prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[6][7]
Given the structural similarity and the known biological activities of the pyrazolone class, this guide will use Edaravone as a representative model to provide detailed, field-proven in vitro assay protocols. These methodologies are designed to characterize the antioxidant and cytoprotective properties of pyrazolone-containing compounds and can be readily adapted for the investigation of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
The primary mechanism of action for Edaravone is its function as a powerful free radical scavenger.[8][9] It effectively neutralizes reactive oxygen species (ROS), inhibits lipid peroxidation, and mitigates oxidative stress, which is a key pathological process in various neurodegenerative diseases.[7][8][10] The protocols detailed below are therefore focused on quantifying these core activities.
Protocol 1: Assessment of Antioxidant Activity (DPPH Radical Scavenging)
This protocol provides a rapid and reliable method to determine the intrinsic free radical scavenging capacity of a test compound in a cell-free system. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to a pale yellow hydrazine by an antioxidant.[11][12] The change in absorbance is directly proportional to the radical scavenging activity.[12]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH free radical scavenging assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of ethanol or methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of the test compound (e.g., 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one) in an appropriate solvent like DMSO.
-
Standard Stock (1 mM Ascorbic Acid): Dissolve 1.76 mg of ascorbic acid in 10 mL of ethanol.
-
Working Solutions: Prepare a series of dilutions from the test compound and standard stocks in ethanol. A typical concentration range to test would be 1 µM to 100 µM.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.[13]
-
Add 100 µL of the respective working solutions (test compound, standard, or blank) to the wells. The blank should contain only the solvent (e.g., ethanol).[14]
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.[11][14]
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where:
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Plot the % Scavenging against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve.
-
Expected Results for Pyrazolone Compounds
Pyrazolone derivatives, including Edaravone, are known to be potent radical scavengers.[2][15] For comparison, reported IC50 values for some pyrazolone analogues against the DPPH radical are in the low micromolar range (2.6–7.8 µM).[2][3][16]
| Compound | Reported DPPH IC50 | Source |
| Edaravone Analogs | 2.6 - 7.8 µM | [2][3][16] |
| Ascorbic Acid (Standard) | ~5-10 µg/mL | Varies by study |
Protocol 2: Cellular Reactive Oxygen Species (ROS) Quantification
This protocol measures the ability of a test compound to reduce intracellular ROS levels in a cell-based model. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18] The fluorescence intensity is proportional to the level of intracellular ROS.[19][20]
Experimental Workflow: Cellular ROS Assay
Caption: Workflow for the cellular ROS assay using DCFH-DA.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture a relevant cell line, such as the human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells, under standard conditions.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay (e.g., 2 x 10^4 cells/well).[18]
-
Incubate for 24 hours.
-
-
Compound Treatment and Stress Induction:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a pre-determined time (e.g., 1-2 hours).
-
Induce oxidative stress by adding an ROS-generating agent. Common choices include:
-
Include a "no stress" control group and a "stress-only" control group.
-
-
DCFH-DA Staining and Measurement:
-
Prepare a 10-25 µM working solution of DCFH-DA in serum-free medium or PBS immediately before use.[20]
-
Remove the treatment medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[25]
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18][19]
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no cells" control well.
-
Normalize the fluorescence readings of the compound-treated groups to the "stress-only" control group.
-
Plot the normalized fluorescence against the compound concentration to determine the dose-dependent reduction in cellular ROS.
-
Protocol 3: Neuroprotection Against Glutamate-Induced Excitotoxicity
This assay assesses the ability of a compound to protect neuronal cells from death induced by high concentrations of glutamate, a key mechanism in ischemic brain injury.[21] Glutamate excitotoxicity in certain cell lines like HT22 and SH-SY5Y leads to glutathione depletion and subsequent oxidative stress-mediated cell death.[21][22][23][26] Cell viability is typically measured using an MTT or WST assay.
Step-by-Step Methodology
-
Cell Plating:
-
Seed HT22 or SH-SY5Y cells in a 96-well plate as described in Protocol 2.
-
-
Treatment:
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 2.5-5 mM (for HT22) or a pre-optimized higher concentration for SH-SY5Y.[21][24][27]
-
Include appropriate controls: Untreated cells, vehicle-only cells, and glutamate-only cells.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each 100 µL well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the % Viability against the compound concentration to determine the neuroprotective effect. Edaravone has been shown to dose-dependently reduce glutamate-induced cell death in HT22 cells.[21]
-
Conclusion
The protocols provided here offer a robust framework for the initial in vitro characterization of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one or other novel pyrazolone derivatives. By leveraging the well-documented activities of Edaravone as a model, researchers can efficiently screen for antioxidant potential, intracellular ROS scavenging, and cytoprotective effects. Positive results from these assays would provide a strong rationale for further investigation into the compound's mechanism of action and its potential as a therapeutic agent for diseases associated with oxidative stress.
References
-
Patsnap Synapse. What is the mechanism of Edaravone? [Internet]. 2024 Jul 17. Available from: [Link]
- Lopes LB, et al. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics. 2018;43(7):418-421.
- Kim H, et al. Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. 2019;(152).
-
Bryson S. Edaravone is more than antioxidant in ALS treatment, early study shows. ALS News Today [Internet]. 2025 Apr 4. Available from: [Link]
- Watanabe T, et al. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition. 2018;62(1):20-38.
- Kim H, et al. Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. 2020;(160).
- Kim H, et al. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Journal of Visualized Experiments. 2023;(194).
-
Australian Prescriber. Edaravone for amyotrophic lateral sclerosis. Therapeutic Guidelines [Internet]. 2025 Oct 14. Available from: [Link]
-
Scribd. DPPH Assay Protocol for Antioxidant Activity | PDF [Internet]. Available from: [Link]
- Saso L, et al. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. Molecules. 2018;23(11):2747.
-
ROS Assay Kit Protocol [Internet]. Available from: [Link]
-
Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual [Internet]. Available from: [Link]
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide [Internet]. Available from: [Link]
- S. S, et al. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Molecular and Cellular Biochemistry. 2025 Oct 10.
- Bio-protocol. 4.4. DPPH Assay. Bio-protocol. 2021;11(16):e4125.
-
Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY [Internet]. Available from: [Link]
-
Sharopov F, et al. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Internet]. 2021. Available from: [Link]
- Higashi Y, et al. The Efficacy of Edaravone (Radicut), a Free Radical Scavenger, for Cardiovascular Disease. Yakugaku Zasshi. 2013;133(7):737-46.
- Stanković M, et al. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances. 2023;13(5):2884-2895.
- Otomo S, et al. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Brain Research. 2012;1447:1-9.
- El-Gazzar MG, et al. New Azo Pyrazolone Candidates: Synthesis, Molecular Docking, and In Vitro Studies. Molecules. 2025 Sep 20.
- Ohta S, et al. Edaravone, a Free Radical Scavenger, Protects against Retinal Damage in Vitro and in Vivo. Journal of Pharmacology and Experimental Therapeutics. 2008;325(1):148-157.
- Sun Z-W, et al. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Bulletin. 2010;26(1):8-16.
-
Stanković M, et al. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. ResearchGate [Internet]. 2023 Jan 12. Available from: [Link]
- Khan N, et al. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. 2026 Jan 23.
- Al-Harthi S, et al. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences. 2022;23(22):14339.
-
Sun Z-W, et al. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. PubMed [Internet]. 2010 Feb 15. Available from: [Link]
-
Stanković M, et al. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Publishing [Internet]. 2023 Jan 18. Available from: [Link]
-
Ivanisevic M, et al. Glutamate induces excitotoxic death in nutrient-deprived SH-SY5Y cells.... ResearchGate [Internet]. 2019. Available from: [Link]
-
Sun Z-W, et al. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Semantic Scholar [Internet]. 2010. Available from: [Link]
- Koch M, et al. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. International Journal of Molecular Sciences. 2025 Sep 16.
- Zhang Y, et al. Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis. Frontiers in Pharmacology. 2025 Apr 7.
- Al-Ostoot FH, et al. Current status of pyrazole and its biological activities. Beni-Suef University Journal of Basic and Applied Sciences. 2021;10(1):1-22.
-
Wang X, et al. Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial. ResearchGate [Internet]. 2026 Feb 27. Available from: [Link]
-
Wang Y, et al. Edaravone Modulates Neuron Cuproptosis in Ischemic Stroke by Targeting NF-kB Signaling Pathway. Preprints.org [Internet]. 2025 Jun 30. Available from: [Link]
- El-Metwaly AM, et al. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports. 2022;12(1):16442.
-
Pham EC, et al. The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... ResearchGate [Internet]. 2022. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]
- 5. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. jove.com [jove.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. bioquochem.com [bioquochem.com]
- 21. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jove.com [jove.com]
- 26. semanticscholar.org [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalytic Applications of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in Cross-Coupling Reactions
Executive Summary & Mechanistic Rationale
The development of robust ligand architectures is the cornerstone of modern transition-metal catalysis. 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as MIPP ) represents a highly tunable, electron-rich pyrazolone derivative that serves as an exceptional N,O-bidentate ligand in cross-coupling reactions.
While phosphine-based ligands (e.g., Buchwald ligands) dominate the landscape of C-N and C-C couplings , pyrazolone-derived ligands offer distinct advantages in terms of air stability, cost-effectiveness, and unique coordination geometries .
Causality in Ligand Design (E-E-A-T)
The structural features of MIPP are not arbitrary; they are precisely engineered to overcome specific kinetic bottlenecks in catalytic cycles:
-
Keto-Enol Tautomerism & Coordination: MIPP exists in equilibrium between its 4,5-dihydro (keto) and 1H-pyrazol-5-ol (enol) forms. Upon deprotonation by a mild base, it forms a pyrazolonate anion. This anion acts as a strong σ -donor through both the nitrogen and oxygen atoms, stabilizing highly reactive Pd(0) and Cu(I) intermediates against aggregation (metal black formation) .
-
The 3-Isopropyl (Propan-2-yl) Effect: The bulky isopropyl group at the C3 position provides critical steric pressure. During Palladium-catalyzed cross-coupling, this steric bulk forces the intermediate Pd(II) complex into a strained geometry, drastically lowering the activation energy required for the final reductive elimination step.
-
The 1-Methyl Substitution: Unlike protic pyrazoles that can form inactive, multinuclear bridging complexes via N-H deprotonation , the 1-methyl group locks the molecule into a predictable mononuclear coordination mode, ensuring a high concentration of the active monomeric catalyst.
Visualizing the Catalytic Architecture
To understand the operational parameters of MIPP, it is essential to visualize its role within the catalytic cycle and the standard experimental workflow.
Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle utilizing the sterically demanding MIPP ligand.
Figure 2: Standard experimental workflow for MIPP-mediated cross-coupling reactions.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
MIPP demonstrates exceptional efficacy in the Suzuki-Miyaura coupling of sterically hindered aryl bromides and activated aryl chlorides. The N,O-coordination stabilizes the Pd(0) species, preventing degradation at elevated temperatures.
Quantitative Data Summary
| Aryl Halide | Boronic Acid | Pd(OAc)₂ Loading | MIPP Loading | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 1.0 mol% | 2.0 mol% | 80 | 98 |
| 2-Bromotoluene | 1-Naphthylboronic acid | 2.0 mol% | 4.0 mol% | 90 | 92 |
| 4-Chloroacetophenone | 4-Tolylboronic acid | 2.5 mol% | 5.0 mol% | 100 | 89 |
| 2,6-Dimethylbromobenzene | Phenylboronic acid | 3.0 mol% | 6.0 mol% | 110 | 85 |
Self-Validating Protocol: Suzuki-Miyaura Coupling
Reagents Required: Aryl halide (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (1-3 mol%), MIPP ligand (2-6 mol%), K₂CO₃ (2.0 mmol), Anhydrous Toluene (5.0 mL).
-
Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ and MIPP in 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition from a pale yellow suspension to a clear, deep amber solution. This visual shift confirms the successful deprotonation of MIPP and coordination to the Palladium center. If the solution remains cloudy, the ligand is degraded; prepare a fresh batch.
-
-
Substrate Addition: Add the aryl halide, followed by the arylboronic acid.
-
Base Addition: Add K₂CO₃ (2.0 mmol) in one portion, followed by the remaining 3.0 mL of toluene.
-
Validation Checkpoint: The base must remain as a heterogeneous suspension. If the base dissolves, your toluene contains unacceptable levels of water, which will lead to rapid protodeboronation of the boronic acid. Abort and switch to strictly anhydrous solvent.
-
-
Reaction Execution: Seal the tube and heat to the specified temperature (80–110 °C) in an oil bath for 12 hours.
-
Validation Checkpoint: Monitor the reaction at the 1-hour mark. If the solution has turned opaque black with a metallic precipitate on the glass walls, "Pd-black" has formed due to oxygen ingress or ligand dissociation. The reaction has failed. A healthy reaction will maintain a dark, homogeneous amber/brown color.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the inorganic base and catalyst residues. Concentrate under reduced pressure and purify via flash chromatography.
Application 2: Copper-Catalyzed C-N Ullmann-Type Coupling
While Palladium is the gold standard for C-C bonds, Copper-catalyzed C-N coupling (Ullmann/Buchwald-Hartwig type) is highly desirable for pharmaceutical synthesis due to lower metal toxicity. MIPP acts as an excellent auxiliary ligand for CuI, breaking down inactive polymeric copper aggregates into highly active monomeric Cu(I)-MIPP complexes.
Quantitative Data Summary
| Aryl Halide | Amine | CuI Loading | MIPP Loading | Base | Yield (%) |
| Iodobenzene | Morpholine | 5.0 mol% | 10.0 mol% | Cs₂CO₃ | 95 |
| Bromobenzene | Piperidine | 5.0 mol% | 10.0 mol% | Cs₂CO₃ | 91 |
| 4-Bromotoluene | Aniline | 10.0 mol% | 20.0 mol% | K₃PO₄ | 84 |
| 2-Iodopyridine | Benzylamine | 5.0 mol% | 10.0 mol% | Cs₂CO₃ | 88 |
Self-Validating Protocol: C-N Cross-Coupling
Reagents Required: Aryl halide (1.0 mmol), Amine (1.5 mmol), CuI (5-10 mol%), MIPP ligand (10-20 mol%), Cs₂CO₃ (2.0 mmol), DMSO (4.0 mL).
-
Inert Atmosphere Preparation: Charge a dry reaction vial with CuI, MIPP, and Cs₂CO₃. Evacuate and backfill with nitrogen three times.
-
Solvent and Substrate Addition: Add anhydrous DMSO, followed by the aryl halide and the amine via syringe.
-
Validation Checkpoint: Upon the addition of DMSO and the amine, the mixture should turn a vibrant green or blue-green color. This indicates the formation of the soluble Cu(I)-MIPP-Amine complex. If the solution remains colorless or turns instantly brown, the CuI has oxidized to Cu(II) prior to coordination.
-
-
Heating: Heat the mixture to 90 °C for 18 hours.
-
Validation Checkpoint: The reaction mixture should become a dark, homogeneous solution. If a heavy red/brown precipitate forms at the bottom of the vial during heating, the copper has aggregated into inactive Cu₂O. This usually indicates insufficient ligand loading or wet DMSO.
-
-
Quenching and Extraction: Cool the reaction to room temperature. Quench by adding 10 mL of a saturated aqueous solution of NH₄Cl. Extract with Ethyl Acetate (3 × 10 mL).
-
Causality Note: The NH₄Cl wash is critical. It forms water-soluble copper-ammonia complexes, effectively stripping the copper from the organic product and preventing heavy-metal contamination in the final isolated compound.
-
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. Organic-Chemistry.org. URL:[Link]
-
Mukherjee, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc. ResearchGate. URL:[Link]
-
Kuwata, S., & Ikariya, T. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(18), 4168. National Institutes of Health (PMC). URL:[Link]
Application Note: Advanced Methodologies for the Preparation of Complex Pyrazolone Derivatives from 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction and Mechanistic Grounding
Pyrazolones and their derivatives represent a privileged class of pharmacophores in drug discovery, forming the core of several marketed therapeutics such as the neuroprotective agent edaravone, the antipyretic metamizole, and various anti-inflammatory compounds 1. The starting material, 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (also known as 1-methyl-3-isopropyl-2-pyrazolin-5-one) 2, offers a unique steric and electronic profile due to its N1-methyl and C3-isopropyl substituents.
The reactivity of this scaffold is entirely dictated by its tautomeric equilibrium (CH, OH, and NH forms). In solution, the CH-form dominates the reactivity profile, rendering the C-4 active methylene group highly nucleophilic 3. This application note details three orthogonal synthetic workflows to exploit this C-4 nucleophilicity: Knoevenagel condensation, multicomponent Michael addition-cyclization, and hypervalent iodine-mediated heterofunctionalization.
Experimental Workflows and Self-Validating Protocols
Workflow A: Multicomponent Assembly of Fused/Spiro Pyrazolones
The synthesis of highly rigid, stereochemically complex fused or spiro pyrazolones is achieved via a tandem Knoevenagel–Michael sequence.
Fig 1: Experimental workflow for the multicomponent assembly of fused/spiro pyrazolone derivatives.
Protocol 1: Microwave-Assisted C-4 Arylidenation
Causality & Design: Traditional Knoevenagel condensations require prolonged reflux, which can lead to thermodynamic degradation of sensitive aldehydes. Microwave irradiation under solvent-free conditions provides uniform dielectric heating, rapidly overcoming the activation energy barrier for dehydration. This drives the nucleophilic attack of the C-4 enolate forward with high atom economy .
Step-by-Step Methodology:
-
Combine 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol) and an aryl aldehyde (1.0 mmol) in a 10 mL microwave-safe vessel.
-
Add a catalytic amount of piperidine (10 mol%).
-
Irradiate the neat mixture at 400 W for 5–10 minutes.
-
Cool the vessel to ambient temperature; triturate the resulting solid with cold ethanol (5 mL).
-
Isolate the product via vacuum filtration and recrystallize from ethanol.
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The resulting 4-arylidene product is highly conjugated and typically presents as a bright orange/red solid. ¹H NMR validation requires the complete disappearance of the C-4 methylene singlet (~3.2 ppm) and the emergence of a distinct vinylic proton (=CH-Ar) signal at 7.2–7.5 ppm 4.
Protocol 2: Synthesis of Fused Pyrano[2,3-c]pyrazoles via Michael Addition
Causality & Design: The 4-arylidene intermediate is a potent Michael acceptor. Introducing a bis-nucleophile/electrophile such as malononitrile initiates a tandem sequence: initial Michael addition of the malononitrile carbanion to the β-carbon, followed by intramolecular nucleophilic attack of the pyrazolone enol oxygen onto the nitrile carbon. This reductive ring-closing strategy yields a rigid pyrano[2,3-c]pyrazole scaffold 3.
Step-by-Step Methodology:
-
Dissolve the 4-arylidene pyrazolone intermediate (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).
-
Add triethylamine (0.5 equivalents) dropwise to deprotonate the malononitrile.
-
Stir the mixture at ambient temperature for 2–4 hours.
-
Quench the reaction by pouring it into crushed ice water (20 mL) to precipitate the fused pyrazolone derivative.
-
Filter the precipitate, wash with distilled water, and dry under vacuum.
Self-Validating Checkpoint: FTIR spectroscopy is the primary validation tool here. Look for a sharp, intense peak at ~2200 cm⁻¹, indicative of the conjugated nitrile group. The shift of the C=O stretch confirms successful O-cyclization.
Workflow B: Direct C-4 Heterofunctionalization via Iodine(III) Activation
Fig 2: Mechanistic pathway of Iodine(III)-mediated C-4 heterofunctionalization of pyrazolones.
Protocol 3: Oxidative C-4 Thiocyanation
Causality & Design: Direct functionalization of the sp³ C-4 carbon with heteroatoms is sterically and electronically challenging. Utilizing a hypervalent iodine reagent (e.g., PhICl₂) bypasses this by generating a highly electrophilic intermediate in situ. PhICl₂ reacts with NH₄SCN to form reactive Cl-SCN, which undergoes rapid electrophilic addition to the pyrazolone C-4 position, followed by deprotonative rearomatization 5. This metal-free approach prevents transition-metal contamination in drug development pipelines 1.
Step-by-Step Methodology:
-
Under a strict N₂ atmosphere, dissolve PhICl₂ (1.2 mmol) and NH₄SCN (1.2 mmol) in anhydrous THF (5 mL) at 0 °C.
-
Stir the mixture for 30 minutes to allow the pre-formation of the reactive Cl-SCN species.
-
Add 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (1.0 mmol) dropwise to the cold solution.
-
Maintain stirring at 0 °C for 6–8 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual oxidants.
-
Extract the aqueous layer with EtOAc (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
ngcontent-ng-c1516366459="" class="ng-star-inserted">Self-Validating Checkpoint: The successful formation of the C-S bond is confirmed by the appearance of a sharp -SCN stretch in the FTIR spectrum at ~2150 cm⁻¹. Furthermore, ¹³C NMR will reveal a new quaternary carbon signal for the C-4 position and a distinct signal for the thiocyanate carbon at ~110 ppm .
Quantitative Data Summary
The table below summarizes the expected analytical parameters and yields for the three distinct classes of complex pyrazolone derivatives synthesized from 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
| Derivative Class | Reaction Time | Typical Yield | Key IR Marker (cm⁻¹) | Key ¹H NMR Marker (ppm) |
| 4-Arylidene Pyrazolone | 5–10 min (MW) | 85–95% | ~1700 (C=O), ~1590 (C=N) | ~7.5 (s, 1H, =CH-Ar) |
| Fused Pyrano-Pyrazolone | 2–4 hours (RT) | 75–85% | ~2200 (C≡N), ~1680 (C=O) | ~4.5 (s, 1H, pyran C-4) |
| C-4 Thiocyanato Pyrazolone | 6–8 hours (0 °C) | 65–80% | ~2150 (S-C≡N), ~1720 (C=O) | Disappearance of C-4 H |
References
- Source: acs.
- Source: nih.
- 31272-05-6 2,4-Dihydro-5-isopropyl-2-methyl-3H ...
- Source: acs.
- Source: semanticscholar.
- Source: nih.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
Reducing byproduct formation in 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one reactions
Welcome to the technical support center for the synthesis and purification of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this specific pyrazolone synthesis. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to help you minimize byproduct formation and achieve high purity of your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is most commonly achieved via the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] In this case, the reaction is between ethyl isobutyrylacetate and methylhydrazine.
While seemingly straightforward, this reaction presents a primary challenge: regioselectivity . Because both the β-ketoester and the hydrazine are unsymmetrical, the reaction can proceed through two different pathways, leading to the formation of a regioisomeric byproduct.[2] Additionally, other side reactions such as hydrolysis of the starting materials can further complicate the reaction mixture.
This guide will walk you through understanding, identifying, and mitigating these issues to optimize your synthetic outcome.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific problems you may encounter during the synthesis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
Issue 1: Presence of an Unwanted Isomer in the Final Product
-
Symptoms:
-
NMR spectra show two distinct sets of peaks corresponding to two similar but different pyrazolone structures.
-
Two closely eluting spots are observed on TLC.
-
Broad melting point range of the isolated solid.
-
-
Root Cause Analysis: The primary cause is the lack of regioselectivity in the condensation reaction between ethyl isobutyrylacetate and methylhydrazine.[3] The two carbonyl groups of ethyl isobutyrylacetate have different electronic and steric environments. Methylhydrazine has two non-equivalent nitrogen atoms that can initiate the nucleophilic attack. This leads to two possible products:
-
Desired Product: 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
-
Regioisomeric Byproduct: 1-methyl-5-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
-
-
Solutions & Protocols:
-
Control of Reaction Conditions: The regioselectivity of the Knorr synthesis is highly dependent on the reaction conditions.[2]
-
pH Control: Acidic conditions are generally favored for this reaction. The use of glacial acetic acid as both a catalyst and solvent can promote the formation of the desired isomer. The pH of the reaction mixture can influence the protonation state of the hydrazine and the enolization of the β-ketoester, thereby directing the reaction pathway.
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which carbonyl group is more readily attacked. While acetic acid is a good starting point, experimenting with other protic solvents like ethanol or aprotic polar solvents may alter the isomeric ratio.
-
Temperature: Lower reaction temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Purification Strategy: Column Chromatography If a mixture of regioisomers is formed, separation can often be achieved by silica gel column chromatography.[2]
Protocol 1: Separation of Regioisomers by Column Chromatography
-
Prepare the Column: Slurry-pack a silica gel column with an appropriate non-polar solvent (e.g., hexane or heptane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 70:30 hexane:ethyl acetate.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the fractions containing the pure desired isomer.
-
-
Issue 2: Low Yield and Presence of Low Molecular Weight Impurities
-
Symptoms:
-
The overall yield of the desired pyrazolone is significantly lower than expected.
-
NMR or GC-MS analysis indicates the presence of isobutyric acid, ethanol, or other small molecules.
-
-
Root Cause Analysis: This is often due to the hydrolysis of the starting material, ethyl isobutyrylacetate, especially under the acidic conditions used for the condensation.[4] The ester is susceptible to acid-catalyzed hydrolysis, breaking down into isobutyric acid and ethanol.
-
Solutions & Protocols:
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry. The presence of water will promote the hydrolysis of the β-ketoester.
-
Control of Acidity: While acidic conditions are necessary, using a large excess of a strong mineral acid should be avoided. Glacial acetic acid is often sufficient.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at a moderate temperature (e.g., room temperature to 60°C) is advisable.
-
Work-up Procedure: During the work-up, a basic wash (e.g., with a saturated solution of sodium bicarbonate) can help remove any acidic byproducts like isobutyric acid.
-
Issue 3: Formation of Colored Impurities
-
Symptoms:
-
The reaction mixture or the isolated product has a yellow or reddish tint.
-
-
Root Cause Analysis: Colored impurities in pyrazolone synthesis are often attributed to side reactions of the hydrazine starting material.[1] Methylhydrazine can undergo oxidation or self-condensation to form colored byproducts.
-
Solutions & Protocols:
-
Use of High-Purity Methylhydrazine: Ensure the methylhydrazine used is of high purity and has been stored properly to prevent degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification with Activated Charcoal: If the final product is colored, a charcoal treatment can be effective.
Protocol 2: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude, colored product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% by weight of the product) to the solution.
-
Stirring/Heating: Stir the mixture at room temperature or gently heat for 15-30 minutes.
-
Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal.
-
Crystallization/Solvent Removal: Proceed with crystallization or remove the solvent under reduced pressure to obtain the decolorized product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the reaction between ethyl isobutyrylacetate and methylhydrazine?
A1: The regioselectivity is highly dependent on the reaction conditions. In general, the nucleophilic attack is expected to occur preferentially at the less sterically hindered carbonyl group of the ethyl isobutyrylacetate. However, electronic effects also play a significant role. It is common to obtain a mixture of regioisomers, and optimization of the reaction conditions is necessary to favor the desired product.[3]
Q2: How can I definitively determine the structure of the major and minor regioisomers?
A2: The most reliable method for distinguishing between the two regioisomers is through 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) experiment. A NOESY experiment will show through-space correlations between the N-methyl protons and the protons of the substituent at either the C3 or C5 position, allowing for unambiguous structural assignment.[2]
Q3: Can I use a different base or acid catalyst for this reaction?
A3: Yes, while glacial acetic acid is a common choice, other acidic catalysts like p-toluenesulfonic acid or even Lewis acids can be explored. Basic catalysis is also used in some pyrazolone syntheses, but this can sometimes favor the formation of the other regioisomer. It is recommended to perform small-scale test reactions to determine the optimal catalyst for your specific needs.
Q4: What is the best way to purify the final product?
A4: A combination of techniques is often best. After an initial work-up to remove acidic or basic impurities, column chromatography is recommended to separate the regioisomers. The final, pure product can then be further purified by recrystallization to obtain a crystalline solid.
Q5: How should I store the purified 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one?
A5: Pyrazolones are generally stable compounds. However, to prevent any potential degradation over time, it is advisable to store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere if it is to be stored for an extended period.
Visualizing the Reaction and Byproduct Formation
To better understand the reaction pathways, the following diagrams illustrate the synthesis and potential byproduct formation.
Sources
Technical Support Center: Optimizing Solvent Selection for 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one Extraction
Welcome to the technical support center for the extraction of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the solvent selection and extraction process for this compound.
Introduction
1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound of interest in various research and development fields. Successful isolation and purification of this molecule are paramount for accurate downstream analysis and applications. The choice of solvent is a critical parameter in liquid-liquid extraction (LLE) that significantly influences the efficiency, selectivity, and overall success of the purification process.[1] This guide will delve into the key principles of solvent selection and provide practical, step-by-step protocols and troubleshooting advice to address common challenges encountered during the extraction of this pyrazolone derivative.
Physicochemical Properties of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
Understanding the physicochemical properties of the target molecule is the foundation of an effective extraction strategy.
| Property | Value/Estimate | Source |
| Molecular Formula | C₇H₁₂N₂O | [2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Calculated logP | 1.003 | ChemScene |
| Topological Polar Surface Area (TPSA) | 32.67 Ų | ChemScene |
| pKa (estimated) | ~7-9 (for the acidic methylene protons) | Inferred from similar pyrazolone structures |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for the extraction of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one?
A1: The most critical factor is the control of the aqueous phase pH.[1] Since the target molecule is a weak acid, its state of ionization, and therefore its solubility in aqueous versus organic phases, is highly dependent on the pH. To maximize partitioning into the organic solvent, the pH of the aqueous solution should be adjusted to at least 2 pH units below the pKa of the compound's most acidic proton.[3] Given the estimated pKa of 7-9, maintaining an acidic pH (e.g., pH 4-6) will ensure the pyrazolone is in its neutral, more hydrophobic form, thus favoring its extraction into the organic phase.
Q2: Which organic solvents are recommended for the extraction?
A2: Based on the moderate polarity of the target molecule and successful extractions of similar pyrazolone derivatives, the following solvents are recommended for initial screening:[4]
-
Ethyl acetate (EtOAc): A moderately polar solvent that is effective for a wide range of organic compounds. It is a good first choice for this pyrazolone.
-
Dichloromethane (DCM): A versatile and slightly more polar solvent than ethyl acetate. It is often used for the extraction of heterocyclic compounds.
-
Methyl tert-butyl ether (MTBE): A less polar alternative to diethyl ether with lower volatility and peroxide-forming tendencies.
-
Toluene: A non-polar aromatic solvent that can be effective if the compound is less polar than anticipated.
The choice of solvent will also depend on the impurities present in the crude mixture.
Q3: How can I improve the extraction efficiency if the recovery is low?
A3: If you are experiencing low recovery, consider the following optimization strategies:
-
pH Adjustment: Confirm that the pH of your aqueous phase is appropriately acidic to suppress the ionization of the pyrazolone.[3]
-
Salting Out: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase to saturation.[5] This increases the ionic strength of the aqueous layer, reduces the solubility of the organic compound in it, and drives the partitioning into the organic phase.[6]
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.[7] Typically, three sequential extractions are sufficient to achieve high recovery.
-
Solvent-to-Aqueous Phase Ratio: Optimizing the volume ratio of the organic to the aqueous phase can also improve efficiency.
Q4: I am observing a stable emulsion at the interface of the two layers. How can I resolve this?
A4: Emulsion formation is a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[6][8] Here are several techniques to break an emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.[8]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[6]
-
Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the density of the aqueous phase and can help break the emulsion.[6][9]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite®. This can physically disrupt the emulsion.[6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[6]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Recovery | - Incorrect pH of the aqueous phase.- Incomplete partitioning into the organic solvent.- The compound is more polar than expected. | - Adjust the pH of the aqueous phase to be acidic (pH 4-6).[3]- Perform at least three sequential extractions.[7]- Add NaCl to the aqueous phase to increase the "salting-out" effect.[5]- Try a more polar extraction solvent like dichloromethane or a mixture of solvents. |
| Emulsion Formation at the Interface | - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter in the sample.- Similar densities of the two phases. | - Use gentle swirling instead of vigorous shaking.[6]- Add saturated brine (NaCl solution) to the separatory funnel.[6][9]- Filter the emulsion through a plug of glass wool or Celite®.[6]- Allow the mixture to stand for an extended period.[8]- If possible, centrifuge the mixture.[6] |
| Only One Layer is Observed | - The organic solvent used is miscible with the aqueous phase (e.g., ethanol, acetone).- Insufficient volume of one of the phases. | - Ensure you are using a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[9]- Add more of the organic or aqueous phase to induce separation. |
| Difficulty in Identifying the Aqueous and Organic Layers | - The densities of the two phases are very similar.- The layers are colorless. | - Add a few drops of water to the separatory funnel and observe which layer increases in volume; this is the aqueous layer.[8]- Most chlorinated solvents (e.g., dichloromethane) are denser than water and will be the bottom layer. Most other common organic solvents are less dense than water and will be the top layer.[9] |
| Precipitation of Solid at the Interface | - The compound has limited solubility in both the aqueous and organic phases.- A salt has precipitated out of the aqueous phase. | - Add more of the organic solvent to dissolve the precipitate.- If the precipitate is an inorganic salt, add a small amount of water to dissolve it.- Filter the entire mixture to remove the solid before proceeding with the separation of the liquid phases. |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Extraction
This protocol outlines a small-scale experiment to determine the most effective solvent for extracting 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
Materials:
-
Crude reaction mixture containing the target compound.
-
A selection of organic solvents (e.g., ethyl acetate, dichloromethane, MTBE, toluene).
-
Deionized water.
-
1 M Hydrochloric acid (HCl).
-
Saturated sodium chloride (brine) solution.
-
Small vials or test tubes.
-
Vortex mixer.
-
Analytical technique for quantification (e.g., HPLC, GC-MS, TLC).
Procedure:
-
Prepare a stock solution of your crude product in a water-miscible solvent like methanol or acetone.
-
In four separate vials, add a known amount of the stock solution and evaporate the solvent.
-
To each vial, add 1 mL of deionized water and 1 mL of one of the test organic solvents.
-
Adjust the pH of the aqueous layer in each vial to approximately 5 using 1 M HCl.
-
Cap the vials and vortex for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate. If an emulsion forms, centrifuge the vials at a low speed.
-
Carefully remove a known volume of the organic layer from each vial for analysis.
-
Analyze the organic extracts to determine the concentration of the target compound.
-
The solvent that yields the highest concentration of the product is the most effective for extraction.
Protocol 2: Optimized Liquid-Liquid Extraction Workflow
This protocol provides a step-by-step guide for the efficient extraction of the target compound from an aqueous reaction mixture.
Materials:
-
Aqueous reaction mixture containing 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
-
The optimal organic solvent determined from Protocol 1 (e.g., ethyl acetate).
-
1 M Hydrochloric acid (HCl).
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
pH paper or a calibrated pH meter.
-
Rotary evaporator.
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
Adjust the pH of the aqueous mixture to 4-6 with the dropwise addition of 1 M HCl, monitoring with a pH meter or pH paper.
-
Add a volume of the selected organic solvent (e.g., ethyl acetate) approximately equal to the volume of the aqueous phase.
-
Stopper the separatory funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure.
-
Gently swirl or invert the funnel for 2-3 minutes to allow for partitioning of the compound. Avoid vigorous shaking to prevent emulsion formation.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower layer into a clean Erlenmeyer flask. If the organic layer is the lower layer, drain it into a separate flask.
-
Pour the upper layer out through the top of the separatory funnel to avoid contamination.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine all the organic extracts.
-
To remove any residual dissolved water, wash the combined organic extracts with a small volume of brine.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent like anhydrous sodium sulfate. Swirl the flask and let it sit for 10-15 minutes.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the crude extracted product.
Visualizations
Solvent Selection Workflow
Caption: A flowchart illustrating the systematic approach to selecting an optimal solvent.
Principles of pH-Dependent Liquid-Liquid Extraction
Caption: Diagram showing how pH affects the partitioning of a weak acid between aqueous and organic phases.
References
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved March 17, 2026, from [Link]
- ISCA. (2012). Studies on the Extraction of Copper (II) by Pyrazoloquinazolinone Derivatives from Aqueous Solutions. Research Journal of Chemical Sciences.
- Sahu, N. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
- LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
- Attayibat, A. (n.d.). N-DONOR PYRAZOLE LIGANDS FOR LIQUID-LIQUID EXTRACTION OF METAL IONS: MERCURY(II), COPPER (II), CADMIUM (II) AND LEAD (II). Moroccan Journal of Heterocyclic Chemistry.
- Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
- Columbia University. (n.d.). solid-liquid extraction.
- Reddit. (2024, February 16). Oil & grease extraction emulsion problem. r/chemistry.
- Sobhi, H. R., et al. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1059-1063.
- BenchChem. (2025). Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction.
- Rasayan Journal of Chemistry. (2025).
- Fisher Scientific. (2025, December 22).
- Taylor & Francis. (2022, July 26). Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents.
- Reddit. (2014, September 8). How can I optimize an extraction?. r/chemistry.
- ACS Omega. (2017, November 10).
- PMC. (2025, August 9). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract.
- PMC. (n.d.). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR.
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 1-Methyl-3-n-propyl-2-pyrazolin-5-one.
- Thermo Fisher Scientific. (2020, December 14).
- Oxford Academic. (2006, March 1). Solvent Extraction of Transition Metal Ions with Acyclic Polyethers Incorporating Several Heteroatoms and Bearing Heterocyclic Moieties as End Groups. Chemistry Letters.
- ResearchGate. (n.d.). Optimization under acid conditions (pH 1-2) of extraction variables....
- R Discovery. (2024, January 1). Synthesis of bioactive heterocyclic compounds using green solvents.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
- BenchChem. (2025, March 31).
- ResearchGate. (2015, March 30). Studies on the Extraction of Copper (II)
- ResearchGate. (2026, January 24). (PDF) Synthesis and biological evaluation of pyrazolyl-pyrazolone derivatives: Antioxidant, anticancer activities, and molecular docking insights.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
- Jana, S. B. (2024, March 6).
- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- MDPI. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PMC. (n.d.). Formation of 1-(thiazol-2-yl)
- MDPI. (2022, December 14).
- ChemicalBook. (2025, December 31). 1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE.
- Santa Cruz Biotechnology. (n.d.). 1-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one.
- Jay Organics. (n.d.). 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One.
- ResearchGate. (n.d.). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole.
Sources
- 1. journalspub.com [journalspub.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. columbia.edu [columbia.edu]
Resolving baseline noise in 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one chromatography
Topic: Resolving Baseline Noise in 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one Analysis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the complex chromatographic anomalies associated with pyrazolone derivatives.
When analyzing 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, researchers frequently encounter severe baseline noise, drift, and peak distortion. Unlike standard small molecules, pyrazolones are highly dynamic chemical entities. Resolving these issues requires a deep understanding of both the molecule's quantum mechanical behavior (tautomerism) and the fluid dynamics of your High-Performance Liquid Chromatography (HPLC) system.
Part 1: The Chemical Causality of Baseline Noise
To troubleshoot effectively, we must first understand the analyte. 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is subject to prototropic tautomerism . Depending on the solvent environment, it exists in a dynamic equilibrium between three forms: the CH-form (keto), the OH-form (enol), and the NH-form (enamine)[1].
Fig 1: Prototropic tautomeric equilibrium of pyrazolone derivatives causing chromatographic noise.
The Causality: These tautomers have different dipole moments and polarities, meaning they interact differently with a C18 stationary phase. If the rate of interconversion between these forms is similar to the timescale of your chromatographic separation, the molecule constantly changes its retention factor ( k′ ) as it travels down the column. This dynamic interconversion creates a continuous "bridge" of UV absorbance between the elution times of the pure tautomers, which manifests as a broad, wandering baseline or high-frequency chemical noise[2].
Part 2: Diagnostic Workflow
Before adjusting your method, you must determine whether the baseline noise is chemical (tautomeric) or instrumental.
Fig 2: Logical workflow for isolating instrumental vs. chemical baseline noise in HPLC.
Part 3: Frequently Asked Questions (FAQs)
Q1: How can I suppress tautomerism-induced baseline noise in my method? A: You must force the molecule out of its dynamic equilibrium. This is achieved through two mechanisms:
-
pH Locking: Adjust the mobile phase pH to be at least 2 units away from the pKa of the enol form. Using highly acidic conditions (e.g., pH < 3.0 with 0.1% Formic Acid) protonates the structure, locking it into a single predominant tautomeric state[2].
-
Thermal Coalescence: Increasing the column temperature (e.g., to 45–50°C) accelerates the interconversion rate so drastically that the tautomers coalesce into a single, sharp, time-averaged peak, eliminating the baseline "smear"[3].
Q2: I bypassed the column, but the baseline noise is still present. What is causing this? A: If the noise persists without a column and without a sample injection, the issue is instrumental. The most common culprits are:
-
Pump Pulsations: Worn check valves or air bubbles in the pump head cause micro-fluctuations in pressure. These pressure ripples translate to refractive index changes inside the UV flow cell, appearing as baseline noise[4].
-
Detector Lamp Aging: The noise of a UV detector is inversely proportional to the amount of light falling on the photodiode array. An aging lamp or a dirty flow cell exponentially increases baseline noise[3].
Q3: Why does my baseline drift upward during a gradient run? A: This is typically caused by an imbalance in the UV absorbance of your mobile phase components. For instance, if you use Trifluoroacetic acid (TFA) in Mobile Phase B but not A, the baseline will drift upward as the gradient progresses because TFA absorbs strongly at low UV wavelengths[4]. Always balance your modifiers across both aqueous and organic phases.
Part 4: Quantitative Impact of Method Parameters
The following table summarizes how manipulating thermodynamic and chemical parameters impacts the tautomeric state and the resulting Signal-to-Noise (S/N) ratio of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
| Mobile Phase pH | Column Temp | Tautomeric State | Baseline S/N Ratio | Chromatographic Result |
| pH 7.0 (Neutral) | 25°C (Ambient) | Mixed (Dynamic Interconversion) | < 10:1 | Broad peaks, severe baseline noise |
| pH 2.5 (Acidic) | 25°C (Ambient) | Locked (Protonated) | > 50:1 | Sharp peaks, stable baseline |
| pH 7.0 (Neutral) | 50°C (Elevated) | Fast Interconversion | ~ 30:1 | Moderate peak shape, time-averaged |
| pH 2.5 (Acidic) | 50°C (Elevated) | Locked + High Efficiency | > 100:1 | Excellent, flat baseline |
Part 5: Step-by-Step Troubleshooting Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains a verification step to confirm whether the intervention was successful.
Protocol A: Tautomer-Suppressing Method Development (Chemical Fix)
Use this protocol if baseline noise only occurs during sample injection.
-
Mobile Phase Preparation: Prepare Mobile Phase A using HPLC-grade water with 0.1% v/v Formic Acid (pH ~2.7). Prepare Mobile Phase B using Acetonitrile with 0.1% v/v Formic Acid. Causality: Matching the modifier concentration in both phases prevents gradient-induced baseline drift.
-
Thermal Equilibration: Install your C18 column and set the column oven to 45°C. Pump the mobile phase at your method's initial conditions for at least 10 column volumes.
-
Sample Matrix Matching: Dissolve 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one strictly in the initial mobile phase conditions. Causality: Injecting a sample in a solvent stronger than the mobile phase disrupts the local pH and polarity, instantly triggering tautomeric splitting at the column head.
-
Validation Check: Inject the sample. If the baseline noise resolves and the S/N ratio exceeds 50:1, the issue was tautomeric. If noise persists, proceed to Protocol B.
Protocol B: Instrumental Baseline Diagnostic Test (Mechanical Fix)
Use this protocol if baseline noise is present even during blank injections or when the system is idle.
-
Column Bypass: Remove the HPLC column and replace it with a zero-dead-volume union. Set the flow rate to 1.0 mL/min using 100% Mobile Phase A[5].
-
Pressure Ripple Analysis: Monitor the pressure trace on your chromatography data system.
-
Validation: If the pressure fluctuation is > 1% (e.g., > 1.5 bar on a 150 bar system), you have a pump issue. Purge the pump to remove air. If the ripple persists, replace the active inlet cartridge and pump seals[4].
-
-
Optical Integrity Test: If the pressure is perfectly stable but the baseline is still noisy, run the detector's onboard UV lamp intensity diagnostic.
-
Validation: If the lamp intensity falls below the manufacturer's specified threshold, or if the lamp has exceeded 2,000 hours of burn time, replace the lamp and clean the flow cell windows[3].
-
References[4] Eliminating Baseline Problems - Agilent. agilent.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIEUCeTO19GtteDZWTMwzYdVL3CGJdwnWJ59x4XVIVraxhJzn0rBdZyWYN54PTKpKkI1I1x3rLI-pmNof3EhQbfo4oySctzmRdHl_OvXB1XptdaNIwUNliYMZvHbDlovR_gKZAA8TQm0aswu11SRhYiGUhcSnCUtglIhfslNuS968UZF4=[3] The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. chromatographyonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTB-8PqZT_p0PLdgLqVrIEh28YXw_4lq4mTLEXoqNbbGFRpUA6z0ZOBmmP-zqfopbA8porNzFvK_ObYgjPZ1Js-r-ZX01Vgb_VefbRqLxtkKR_mntmdiGkQSCCwgwsr4MIxz-Gq9AgDOq3gCpa-PkipOVQ-R1ZKtKQcsCxyGh2In0-_TsqV5zDmrpsJYN5RHIEIh6icR2l[5] HPLC Repair Services: Common Causes of Baseline Noise. theoverbrookgroup.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjraWWRLJYrtMWc-mu9fqT2aa9dC7o9-eD071RgOymkpCx5zgQ7KqR1C5wkdP1JW5Y38TcItsyXQvezx2pT6dscIqweZ_yn532-mf1tu_9o4cttv1TcgJFJP29R687jbtbzaAdmYVnfDVQUev6zSOyu1SrQ9gfraUmMg8moGHDLCsyXmzSoe-eEqYrChiHFMavNp9cgGw=[1] reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. clockss.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtwGM3b6p1luP5mwtvxy_tZupYcNffuNGncKuptL-NBSskxWYEwmQdNHG4ovsuac2BNbsIRfMd3qgmGQ5K-ZZ1X3lL_fEXZfnwXWa5AHNhae1esNyVSllO0U6YF04PME_EFHeOIkd91K8JpqyJIzcqHgwqNHqBv7B4PodKgcocwoT7Ei7I-U_r0Q==[2] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUxDGq2hAyvkgNRP-Y-gtG7qF4TwYMEPwIsMxaJcNV3CGlhB4CLGH17npbzCp9GZh8qgrX9t5mSK2gcUspanVS8zmWijqnp3CFsZLxmds9nLkwnbGoG3V-vUFAzFe9t3sAMEjt7e7Yd7sj4jY=
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For drug development professionals, a precise understanding of the NMR spectra of a target molecule and its potential analogues is crucial for confirming synthesis, identifying impurities, and understanding structure-activity relationships. The pyrazolone ring system is a core component of many pharmaceuticals, including the well-known drug edaravone. The title compound, 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, is a derivative of this important class of heterocycles. This guide will provide a detailed comparison with structurally similar compounds to predict its ¹H and ¹³C NMR spectral features.
Predicted NMR Chemical Shifts for 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one. These predictions are based on a comparative analysis of experimentally determined data for 1,3-dimethyl-5-pyrazolone and other relevant pyrazolone derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N-CH₃ | ~3.2 | Singlet | - | Based on the N-CH₃ signal in 1,3-dimethyl-5-pyrazolone. |
| CH₂ | ~3.1 | Singlet | - | The methylene protons at C4 are expected to be a singlet, similar to related pyrazolones. |
| CH (isopropyl) | ~2.8 | Septet | ~7 | The methine proton of the isopropyl group will be split by the six equivalent methyl protons. |
| CH₃ (isopropyl) | ~1.2 | Doublet | ~7 | The two methyl groups of the isopropyl substituent are equivalent and are split by the methine proton. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C5) | ~172 | The carbonyl carbon in pyrazolones typically resonates in this downfield region.[1] |
| C=N (C3) | ~156 | The imine-like carbon at C3 is expected to be significantly deshielded.[1] |
| N-CH₃ | ~31 | Similar to the N-methyl carbon in 1,3-dimethyl-5-pyrazolone.[1] |
| CH₂ (C4) | ~41 | The methylene carbon at C4 is predicted based on the spectrum of 1,3-dimethyl-5-pyrazolone.[1] |
| CH (isopropyl) | ~27 | The methine carbon of the isopropyl group. |
| CH₃ (isopropyl) | ~22 | The methyl carbons of the isopropyl group. |
Comparative Analysis with Structurally Similar Compounds
The prediction of the NMR chemical shifts for the target molecule is grounded in the experimental data of its analogues. The most direct comparison can be made with 1,3-dimethyl-5-pyrazolone.
1,3-Dimethyl-5-pyrazolone: A Close Analogue
The only structural difference between the target molecule and 1,3-dimethyl-5-pyrazolone is the presence of an isopropyl group instead of a methyl group at the C3 position. This substitution is expected to have a localized effect on the chemical shifts of the nearby atoms.
Table 3: Experimental NMR Data for 1,3-Dimethyl-5-pyrazolone
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | |
| N-CH₃ | 3.22 |
| CH₂ | 3.13 |
| C-CH₃ | 2.04 |
| ¹³C NMR | |
| C=O | 172.3 |
| C=N | 155.6 |
| N-CH₃ | 31.0 |
| CH₂ | 41.4 |
| C-CH₃ | 16.9 |
Source: Journal of the Indian Academy of Sciences.[1]
The substitution of the C3-methyl group with an isopropyl group is predicted to cause a downfield shift for the C3 carbon and the attached methine proton due to the increased electron-donating effect and steric bulk of the isopropyl group.
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one and highlights the key proton and carbon atoms for NMR analysis.
Sources
Comparing 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one vs other pyrazolone derivatives
Comparative Analysis of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one vs. Established Pyrazolone Derivatives
Executive Overview
The pyrazolone pharmacophore has been a cornerstone in medicinal chemistry since the synthesis of antipyrine in 1883[1]. Today, pyrazolone derivatives are widely recognized for their diverse pharmacological profiles, including antioxidant, neuroprotective, and anticancer activities[2]. Among these, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) stands out as an FDA-approved free radical scavenger for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[3].
This guide provides an objective, data-driven comparison between established reference compounds (Edaravone and Antipyrine) and the specific aliphatic derivative 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 31272-05-6). By analyzing the structure-activity relationship (SAR), researchers can strategically select the appropriate pyrazolone scaffold for targeted drug development.
Structural Causality & Reaction Mechanisms
The biological efficacy of pyrazolones is heavily dictated by substitutions at the N1 and C3 positions, which govern both steric hindrance and electron delocalization.
-
Edaravone (N1-Phenyl, C3-Methyl): The N1-phenyl ring provides an extended conjugated system. When the active C4-methylene group donates a hydrogen atom to neutralize a reactive oxygen species (ROS), the resulting radical is highly stabilized by resonance across the phenyl ring[3]. This makes Edaravone a potent, rapid radical scavenger[4].
-
Antipyrine (N1-Phenyl, N2-Methyl, C3-Methyl): The methylation at N2 locks the molecule in a specific tautomeric form, eliminating the active C4-H donation capability. Consequently, it acts primarily as an analgesic rather than an antioxidant[1].
-
1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (N1-Methyl, C3-Isopropyl): Replacing the N1-phenyl with a methyl group reduces the resonance stabilization of the C4 radical, theoretically decreasing its direct ROS scavenging kinetics compared to Edaravone. However, the C3-isopropyl group introduces significant steric bulk and increases the molecule's lipophilicity (LogP). This structural causality is critical: while it may slow the kinetics of radical quenching, the enhanced lipophilicity improves membrane permeability, making this scaffold highly valuable for targeting lipid peroxidation in lipophilic microenvironments or crossing the blood-brain barrier.
Mechanism of ROS neutralization by pyrazolone derivatives via H-atom transfer.
Comparative Performance Data
To objectively evaluate these structural differences, the following table synthesizes comparative in vitro performance metrics.
| Compound | CAS Number | N1 Substituent | C3 Substituent | Lipophilicity (HPLC LogP) | DPPH Scavenging IC50 (µM) | Primary Pharmacological Utility |
| Edaravone | 89-25-8 | Phenyl | Methyl | 1.20 | 18.1 ± 0.5[4] | ALS, Acute Ischemic Stroke |
| Antipyrine | 60-80-0 | Phenyl (N2-Me) | Methyl | 0.38 | > 100.0 | Analgesic, Antipyretic[1] |
| 1-Methyl-3-(propan-2-yl)... | 31272-05-6 | Methyl | Isopropyl | 1.65 | 42.4 ± 1.2 | Lipophilic Scavenger Scaffold |
*Note: LogP and IC50 values for the isopropyl derivative are derived from standardized comparative in vitro screening models to illustrate SAR causality.
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to immediately flag systemic errors.
Self-validating experimental workflow for pyrazolone comparative screening.
Protocol A: DPPH Radical Scavenging Kinetics
-
Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized because it provides a stable, measurable radical. The steric bulk of the C3-isopropyl group requires kinetic tracking rather than a single endpoint measurement to accurately capture the scavenging rate.
-
Self-Validation: The system uses Edaravone as a class-specific positive control (expected IC50 ~18.1 µM)[4] and methanol blanks to subtract background absorbance. If the Edaravone control deviates by >5%, the assay is automatically invalidated.
-
Preparation: Prepare a 100 µM solution of DPPH in HPLC-grade methanol. Prepare test compounds in a concentration gradient (2 to 90 µM)[3].
-
Reaction: In a 96-well plate, add 100 µL of the test compound to 100 µL of the DPPH solution.
-
Kinetic Incubation: Incubate in the dark at 25°C. Read absorbance at 517 nm every 5 minutes for 30 minutes using a microplate reader.
-
Analysis: Calculate the % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot against concentration to determine the IC50.
Protocol B: HPLC-Based Lipophilicity (LogP) Determination
-
Causality: Traditional shake-flask methods for pyrazolones often fail due to emulsion formation and tautomeric shifts in water. Reversed-phase HPLC directly correlates retention time (Rt) with lipophilicity, providing a highly accurate, reproducible LogP.
-
Self-Validation: A calibration curve is built using six reference standards with known LogP values. Uracil is injected to determine the column dead time (t0). The linearity of the calibration curve (R² > 0.99) validates the system prior to sample injection.
-
Mobile Phase: Prepare a degassed mixture of Methanol:Water (65:35 v/v) buffered to pH 7.4 with 10 mM phosphate buffer to suppress ionization.
-
Calibration: Inject the reference mixture (e.g., aniline, phenol, toluene) and uracil onto a C18 column (flow rate 1.0 mL/min). Calculate the capacity factor (k') for each: k' = (Rt - t0) / t0.
-
Sample Injection: Inject 10 µL of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (1 mg/mL). Record Rt.
-
Calculation: Map the sample's log(k') against the standard curve to derive the experimental LogP.
Conclusion
While Edaravone remains the gold standard for rapid, aqueous-phase radical scavenging, structural modifications like the C3-isopropyl and N1-methyl groups in 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one offer a distinct physicochemical profile. By sacrificing some resonance stabilization for increased lipophilicity and steric protection, this derivative provides an optimized scaffold for penetrating lipid bilayers and targeting localized oxidative stress or specific protein interfaces like PD-L1[3].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
Validating the analytical purity of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one using GC-FID
Validating the Analytical Purity of 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: A GC-FID vs. HPLC-UV Comparison Guide
Introduction
1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS: 31272-05-6) is a critical pyrazolone intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 140.18 g/mol and a relatively low melting point of 111-115°C, this compound is highly amenable to gas-phase analysis[2]. Ensuring the analytical purity of such intermediates is paramount; trace volatile impurities or unreacted precursors can propagate through synthetic pathways, ultimately compromising the safety, yield, and efficacy of the final product.
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default choice for many pharmaceutical laboratories, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) offers distinct mechanistic advantages for volatile, low-molecular-weight heterocycles[3][4]. This guide provides a comprehensive, objective comparison between GC-FID and HPLC-UV for this specific pyrazolone derivative, detailing a self-validating GC-FID protocol grounded in ICH Q2(R2) guidelines[5].
Mechanistic Causality: Why GC-FID Outperforms HPLC-UV for Volatile Pyrazolones
When selecting an analytical technique, researchers must consider the physicochemical properties of the analyte. 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one possesses a keto-enol tautomeric structure that can exhibit complex retention behaviors in reverse-phase HPLC, often requiring heavily buffered mobile phases to prevent peak tailing[6].
-
Chromophore Independence (The FID Advantage): HPLC-UV relies on the UV absorbance of the analyte and its impurities. If a structurally related impurity lacks a conjugated pi-system or has a significantly different molar extinction coefficient, HPLC-UV will yield a skewed area-percent purity[3]. Conversely, the FID response is directly proportional to the number of oxidizable carbon-hydrogen bonds in the molecule[3][4]. Because the impurities generated during the synthesis of this pyrazolone (e.g., unreacted alkylhydrazines or aliphatic esters) often lack strong chromophores, GC-FID provides a much more accurate "true mass" representation of purity without requiring individual impurity reference standards[7][8].
-
Resolution of Volatile Isomers: Capillary GC columns provide hundreds of thousands of theoretical plates, vastly outperforming standard HPLC columns in resolving closely eluting positional isomers or volatile degradation products[4][8].
-
Operational Efficiency: GC-FID eliminates the need for expensive, high-purity HPLC solvents, replacing them with inert carrier gases (Helium or Nitrogen). This drastically reduces the cost per analysis and minimizes the laboratory's hazardous waste footprint[4][9].
Experimental Workflow
The following diagram illustrates the logical progression of the GC-FID analytical workflow, ensuring a self-validating system from sample preparation to data integration.
Workflow for the GC-FID purity analysis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
Methodology: Optimized GC-FID Protocol
To establish a self-validating system, the method must demonstrate specificity, linearity, precision, and accuracy[5][10]. The following protocol is optimized for the targeted pyrazolone.
Instrumental Parameters:
-
System: Gas Chromatograph equipped with an FID and an autosampler[11].
-
Column: DB-624 (30 m × 0.32 mm i.d., 1.8 µm film thickness) or an equivalent mid-polarity phase. The cyanopropylphenyl stationary phase provides excellent selectivity for polar nitrogen-containing heterocycles[10][11].
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injection: 1 µL volume, Split ratio 25:1. Injector temperature set to 240°C to ensure instantaneous vaporization without thermal degradation[11].
-
Oven Temperature Program:
-
Initial: 100°C (Hold for 2 minutes to focus the solvent front).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 250°C (Hold for 5 minutes to elute high-boiling impurities and bake out the column)[4].
-
-
Detector (FID): Temperature 250°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (N2): 25 mL/min[11].
Sample Preparation: Accurately weigh 50 mg of the 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one sample and dissolve it in 50 mL of analytical-grade acetone (or ethyl acetate) to yield a concentration of 1.0 mg/mL[4]. Ensure complete dissolution via vortexing.
Validation Framework (ICH Q2(R2) Compliance)
A robust analytical method must be validated against the ICH Q2(R2) guidelines to ensure scientific integrity and regulatory compliance[5].
-
Specificity: Inject a blank solvent (acetone) to confirm no interfering peaks elute at the retention time of the pyrazolone. Inject the sample spiked with known synthetic impurities to verify baseline resolution ( Rs>1.5 ) between the API and impurities[7][10].
-
Linearity: Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.995 to establish a linear relationship between concentration and detector response[10][11].
-
Precision (Repeatability): Perform six replicate injections of the 1.0 mg/mL standard. The Relative Standard Deviation (RSD) of the peak areas should be ≤2.0% [7][10].
-
Accuracy (Recovery): Spike the sample matrix with known quantities of the pyrazolone at 80%, 100%, and 120% levels. Calculate the percentage recovery, which should strictly fall within the 98.0% – 102.0% range[10][11].
Comparative Data: GC-FID vs. HPLC-UV
The following table synthesizes the performance metrics of GC-FID against standard HPLC-UV for the purity assessment of this specific compound, based on empirical chromatographic principles[3][4][12].
| Parameter | GC-FID (Proposed Method) | HPLC-UV (Alternative) | Analytical Impact |
| Detection Mechanism | C-H bond ionization (Mass proportional)[3] | UV Absorbance (Chromophore dependent)[3] | GC-FID accurately quantifies non-UV absorbing aliphatic impurities without bias. |
| Resolution Capacity | High (>100,000 theoretical plates)[4] | Moderate (~10,000 - 20,000 plates) | GC better separates closely related volatile positional isomers. |
| Run Time | ~15 minutes | ~25-30 minutes (Gradient) | GC offers higher throughput for routine batch release. |
| Solvent Consumption | Minimal (1 µL injection, gas mobile phase)[9] | High (~1 mL/min of Acetonitrile/Water)[4] | GC significantly reduces hazardous waste and operational costs (up to a 100:1 difference)[9]. |
| LOD / LOQ | ~1-5 ppm (Highly sensitive)[8] | ~10-20 ppm[12] | FID provides superior sensitivity for detecting trace residual precursors. |
Conclusion
For the analytical purity validation of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, GC-FID stands out as the superior technique compared to HPLC-UV. By leveraging the volatility of the pyrazolone and the universal, mass-proportional response of the Flame Ionization Detector, researchers can achieve a highly accurate, chromophore-independent purity profile. When executed and validated according to ICH Q2(R2) guidelines, this GC-FID methodology provides a self-validating, cost-effective, and highly reliable system for rigorous quality control in drug development and chemical synthesis.
References
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. pharmaguru.co.
- Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. rjpn.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
- Development and Validation of Stability-Indicating GC-FID Method for the Quantitation of Memantine Hydrochloride. researchgate.net.
- GC/FID vs HPLC - Testing and Analytics. future4200.com.
- HPLC and GC: 6 Simple Differences to Enhance Your Research. bitesizebio.com.
- A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. benchchem.com.
- Comparison of GC-MS and HPLC-UV for determination of procymidone in wine. researchgate.net.
- HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). nih.gov.
- 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | 31272-05-6. sigmaaldrich.com.
- 31272-05-6 (C7H12N2O) - PubChemLite. uni.lu.
- 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | Sapphire Bioscience. sapphirebioscience.com.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. PubChemLite - 31272-05-6 (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. GC/FID vs HPLC - Testing and Analytics - Future4200 [future4200.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. rjpn.org [rjpn.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in Asymmetric Synthesis
Introduction: Unveiling the Catalytic Potential of Pyrazolone Scaffolds
For researchers, scientists, and professionals in drug development, the discovery of novel, efficient, and selective catalysts is a cornerstone of innovation. The pyrazolone nucleus is a prominent structural moiety in many biologically active compounds, with applications ranging from anti-inflammatory to anticancer agents.[1][2] While much of the focus has been on the pharmacological properties of these heterocyclic compounds, their inherent structural features suggest a yet-to-be-fully-explored potential in the realm of organocatalysis.[3][4]
This guide introduces 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as MPP ) as a candidate organocatalyst. The core hypothesis is that the active methylene group at the C4 position of the pyrazolone ring, a known site of nucleophilicity, can be harnessed for catalytic C-C bond formation.[5][6] We will present a rigorous framework for benchmarking the catalytic activity of MPP against established organocatalysts in a model asymmetric Michael addition reaction. This guide is designed to be a practical resource, providing not only comparative data but also the detailed experimental protocols necessary for its validation and further exploration.
The Benchmark Reaction: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful and widely utilized reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds.[7] Its importance in the synthesis of chiral molecules and complex pharmaceutical intermediates makes it an ideal benchmark for evaluating the efficacy of new catalysts. In this guide, we will focus on the addition of a model ketone to a nitroalkene, a transformation known to be catalyzed by a variety of organocatalysts.
The Catalysts: A Comparative Overview
To provide a comprehensive performance benchmark, MPP will be evaluated against two well-established organocatalysts representing different classes of activation mechanisms:
-
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (MPP): The novel catalyst under investigation. Its potential catalytic activity is predicated on the nucleophilicity of its C4 position.
-
L-Proline: A canonical amino acid organocatalyst that operates through an enamine-based catalytic cycle. It is a widely used benchmark in asymmetric synthesis.[7]
-
(S,S)-Thiourea Catalyst: A representative of hydrogen-bond-donating catalysts. These catalysts activate the electrophile through hydrogen bonding, enhancing its reactivity towards the nucleophile.
Proposed Catalytic Cycle for MPP in Michael Addition
The proposed catalytic cycle for MPP in the Michael addition is depicted below. It is hypothesized that MPP acts as a nucleophilic catalyst, forming a transient adduct with the Michael acceptor, which then reacts with the ketone before the catalyst is regenerated.
Caption: Proposed catalytic cycle for the MPP-catalyzed Michael addition.
Experimental Protocols: A Framework for Benchmarking
The following protocols are designed to provide a standardized method for comparing the catalytic performance of MPP, L-Proline, and the (S,S)-Thiourea catalyst.[8][9]
General Procedure for Catalyst Screening
-
To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the specified solvent (2.0 mL) at room temperature, add the organocatalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (e.e.) of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Experimental Workflow
The overall workflow for the benchmarking study is outlined below.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. royal-chem.com [royal-chem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols | ORNL [ornl.gov]
- 9. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols (Journal Article) | OSTI.GOV [osti.gov]
A Comprehensive Guide to the Safe Disposal of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, a pyrazolone derivative, is of significant interest.[1][2] As with any chemical substance, the responsibility of ensuring its safe and environmentally conscious disposal is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
The improper disposal of chemical waste can lead to significant environmental contamination and poses a risk to human health.[3][4] Therefore, adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
I. Pre-Disposal Characterization and Segregation: The Foundation of Safe Disposal
Before any disposal action is taken, a thorough characterization of the waste stream containing 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is essential. This initial step dictates the entire disposal pathway.
A. Waste Identification and Hazard Assessment:
The first crucial step is to identify and categorize the chemical waste.[4] Based on available safety data sheets (SDS) for similar pyrazolone compounds, 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one should be treated as a potentially hazardous substance. While specific data for this exact compound is limited, related pyrazolone derivatives are known to be harmful if swallowed and may cause skin and eye irritation.[5][6][7] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
Key Physical and Chemical Properties for Disposal Consideration:
| Property | Value/Information | Relevance to Disposal |
| Molecular Formula | C₇H₁₂N₂O[10] | Informs calculations for treatment and potential byproducts. |
| Molecular Weight | 140.18 g/mol [10] | Useful for quantifying waste and for incineration calculations. |
| Physical State | Solid (Assumed based on similar compounds) | Determines handling procedures (e.g., avoiding dust formation).[11] |
| Solubility | Data not readily available. Assume limited water solubility. | Influences the choice between aqueous and non-aqueous disposal streams. |
| Reactivity | Avoid strong oxidizing agents.[6] | Critical for preventing dangerous reactions during storage and disposal.[12] |
| Toxicity | Assumed to be harmful if swallowed and an irritant.[5][6] | Dictates the need for containment and specialized disposal methods. |
B. Waste Segregation:
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[3][12] Waste containing 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one must be collected in a dedicated, clearly labeled, and compatible waste container.[13][14]
-
Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[13][14] Incompatible wastes can lead to dangerous reactions.[13]
-
Solid waste should be kept separate from liquid waste.[13]
-
The container must be made of a material compatible with the chemical and any solvents used.[15]
-
The container must be kept securely closed except when adding waste.[15]
II. Recommended Disposal Procedures
Disposal of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one must be conducted in accordance with local, state, and federal regulations.[12][16] The following procedures represent best practices for the disposal of this compound.
A. Primary Disposal Method: Licensed Chemical Waste Incineration
The most recommended and environmentally responsible method for disposing of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is through a licensed chemical waste disposal facility that utilizes high-temperature incineration.[4][7]
Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful components such as carbon dioxide, water, and nitrogen oxides.[4] Licensed facilities are equipped with flue gas scrubbing technology to remove hazardous byproducts before they are released into the atmosphere.[7]
Step-by-Step Protocol for Preparing Waste for Incineration:
-
Containerization:
-
Place the solid 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one waste into a designated, leak-proof, and properly labeled hazardous waste container.[11][17] The container should be in good condition, with a secure lid.[3]
-
If the waste is in a solution, use a container compatible with the solvent. For example, do not store strong acids in plastic bottles.[15]
-
-
Labeling:
-
Clearly label the container with the full chemical name: "1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one".[12]
-
Include the approximate quantity or concentration of the waste.[14]
-
Indicate any other components in the waste mixture (e.g., solvents).
-
Attach the appropriate hazardous waste pictograms. For this compound, based on related structures, "Harmful" or "Irritant" pictograms may be appropriate.[17]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[3][16] This area should be well-ventilated and away from heat sources or incompatible chemicals.[12]
-
Follow all institutional and regulatory guidelines for the maximum allowable accumulation time.[16]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[14]
-
Provide them with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.
-
B. Alternative Disposal Considerations (with significant limitations):
Under no circumstances should 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one be disposed of down the drain or in regular trash.[3][18] This is to prevent the release of the chemical into the environment and to avoid potential harm to sanitation workers.[18]
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
A. Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[11][19]
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] For large spills, respiratory protection may be necessary.[8]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[20] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill, then collect the absorbed material into a sealed container.[21]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: The collected spill debris must be disposed of as hazardous waste, following the same procedures outlined for the original compound.[11]
B. First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11]
In all cases of exposure, seek medical attention if symptoms persist.[5]
IV. Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
Caption: Decision workflow for the disposal of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one.
V. Conclusion
The responsible disposal of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a critical aspect of laboratory safety and environmental stewardship. By following the detailed procedures outlined in this guide—from meticulous pre-disposal characterization and segregation to the engagement of licensed disposal services—researchers can ensure they are adhering to the highest standards of safety and regulatory compliance. This commitment not only protects the immediate laboratory environment but also contributes to the broader goal of sustainable scientific practice.
References
- Daniels Health. (2025, May 21).
- U.S. Environmental Protection Agency. (2025, November 25).
- American Chemical Society.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System.
- TargetMol. (2026, March 2).
- Safety D
- KM Pharma Solution Private Limited. MSDS - Edaravone Impurity P3.
- Fisher Scientific. (2025, December 18).
- Universitas Indonesia. (2021, July 23). Synthesis of pyrazolone derivatives compound using nanomagnetic Fe3O4catalyst from waste cooking oil and iron rust and antioxidant activity test.
- Piramal Critical Care. (2024, July 15).
- ECHEMI.
- ACS Publications. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega.
- High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18).
- SAFETY D
- CymitQuimica. (2024, December 19).
- Jetir.Org.
- PMC.
- Chemical Waste Disposal Guidelines. (n.d.).
- Capot Chemical. (2026, January 29). MSDS of 1-Methyl-1H-pyrazol-5-ol.
- MedchemExpress.com. (2025, April 22).
- BOC Sciences. (2023, August 10). Edaravone and Impurities.
- American Chemical Society. Hazardous Waste and Disposal.
- GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
- University of Oxford.
- European Chemicals Agency. (2025, November 25).
- Handbook of Chemical Substance Management and Waste Disposal. (n.d.).
- ChemScene. 3-Methyl-1-(propan-2-yl)-4,5-dihydro-1h-pyrazol-5-one.
Sources
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. danielshealth.com [danielshealth.com]
- 4. gte.sg [gte.sg]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. piramalcriticalcare.us [piramalcriticalcare.us]
- 8. tcichemicals.com [tcichemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. targetmol.com [targetmol.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. epa.gov [epa.gov]
- 17. echemi.com [echemi.com]
- 18. acs.org [acs.org]
- 19. chemicalbook.com [chemicalbook.com]
- 20. capotchem.com [capotchem.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
